Fujianmycin B
Descripción
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione has been reported in Streptomyces with data available.
the isomer SNA-8073-B inhibits prolyl endopeptidase; from Streptomyces; structure given in first source
Propiedades
Fórmula molecular |
C20H16O5 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m1/s1 |
Clave InChI |
MUNUJAJWLPOQBH-LZVRBXCZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Analysis of Anthraquinone Biosynthetic Gene Clusters: A Framework for Understanding Fujianmycin B Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, the specific biosynthetic gene cluster (BGC) for Fujianmycin B has not been publicly detailed in scientific literature. This guide, therefore, provides a comprehensive framework for the analysis of a typical Type II polyketide synthase (PKS) gene cluster responsible for anthraquinone (B42736) biosynthesis in Streptomyces, the genus known to produce this compound. The principles, protocols, and data presented are based on well-characterized systems, such as the actinorhodin (B73869) BGC, and serve as a predictive model for the investigation of this compound.
Introduction to this compound and Anthraquinone Biosynthesis
Fujianmycin A and B are anthraquinone antibiotics produced by a species of Streptomyces[1]. Anthraquinones are a large class of aromatic polyketides synthesized by Type II PKS systems. These systems are multi-enzyme complexes where each catalytic site resides on a separate, monofunctional polypeptide. The enzymes work in a coordinated fashion to assemble the polyketide backbone from simple acyl-CoA precursors.
The biosynthesis of a typical bacterial aromatic polyketide like an anthraquinone involves a core set of enzymes encoded within a contiguous block of genes, the Biosynthetic Gene Cluster (BGC). This cluster typically includes:
-
Minimal PKS: A set of three enzymes—a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as the chain length factor or CLF), and an acyl carrier protein (ACP)—that iteratively condense malonyl-CoA extender units to form a poly-β-keto chain.
-
Tailoring Enzymes: A suite of enzymes that modify the polyketide backbone through cyclization, aromatization, reduction, and oxidation to create the final complex structure. These often include ketoreductases (KR), aromatases (ARO), cyclases (CYC), and oxygenases.
-
Regulatory and Resistance Genes: Genes encoding transcription factors that control the expression of the cluster and transporter proteins that export the antibiotic, often conferring self-resistance to the producing organism.
Core Components of a Model Anthraquinone BGC
The analysis of a novel anthraquinone BGC, such as that for this compound, begins with the identification and annotation of its constituent genes. The actinorhodin (act) cluster from Streptomyces coelicolor serves as a foundational model for this process. A typical cluster contains genes with functions analogous to those presented in Table 1.
Data Presentation
Table 1: Core Gene Functions in a Model Streptomyces Type II PKS Anthraquinone BGC
| Gene Locus (Model: act) | Protein Product | Predicted Function in Anthraquinone Biosynthesis | Typical Protein Size (kDa) |
| actI ORF1 | Ketosynthase α (KSα) | Catalyzes the iterative condensation of malonyl-CoA units. | ~45 kDa |
| actI ORF2 | Chain Length Factor (KSβ) | Works with KSα to determine the polyketide chain length. | ~45 kDa |
| actI ORF3 | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain via a phosphopantetheine arm. | ~9 kDa |
| actIII | Ketoreductase (KR) | Reduces a specific keto group (e.g., at C-9) in the polyketide chain.[2][3] | ~28 kDa |
| actVII | Aromatase (ARO) | Catalyzes the aromatization of the first polyketide ring. | ~35 kDa |
| actIV | Second Ring Cyclase (CYC) | Catalyzes the cyclization of the second ring in the nascent backbone. | ~40 kDa |
| actVA (ORFs 1-6) | Post-PKS Tailoring Enzymes | Includes oxygenases, reductases, and transferases for final structural modifications. | Variable |
| actII ORF4 | Transcriptional Regulator | Positive regulator (e.g., an SARP) that activates transcription of the BGC. | ~33 kDa |
| actII ORF1/2 | ABC Transporter | Efflux pump providing self-resistance to the synthesized antibiotic. | Variable |
Experimental Protocols for BGC Analysis
The characterization of a BGC involves a multi-step process combining bioinformatics, molecular genetics, and analytical chemistry.
Protocol 1: Bioinformatic Prediction and Annotation of the BGC
This protocol outlines the in-silico identification of a putative BGC from a sequenced genome.
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the producing organism (e.g., the this compound-producing Streptomyces sp.).
-
BGC Prediction: Submit the genome sequence to a specialized bioinformatics tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of putative BGCs and provides an initial annotation of the open reading frames (ORFs) within them.
-
Homology Analysis: For each predicted ORF in the putative anthraquinone cluster, perform a BLASTp (Basic Local Alignment Search Tool for proteins) search against public databases (e.g., NCBI GenBank). This compares the predicted protein sequences to known, functionally characterized enzymes from other Type II PKS clusters.[4][5]
-
Domain Prediction: Utilize protein domain analysis tools (e.g., Pfam, InterProScan) to identify conserved catalytic domains within each predicted protein, confirming their assignment as KS, ACP, KR, etc.
Protocol 2: Gene Inactivation for Functional Analysis
This protocol is used to confirm the role of a specific gene in the biosynthetic pathway.
-
Construct Design: Design a gene replacement cassette. This typically involves replacing the central portion of the target gene with an antibiotic resistance marker (e.g., apramycin (B1230331) resistance). Flanking homologous regions (~1.5-2 kb) are included on either side of the resistance gene to facilitate homologous recombination.
-
Vector Assembly: Clone the replacement cassette into a conjugative E. coli - Streptomyces shuttle vector (e.g., pKC1139).
-
Conjugation: Transfer the recombinant plasmid from a donor E. coli strain (e.g., ET12567/pUZ8002) into the wild-type Streptomyces strain via intergeneric conjugation.
-
Mutant Selection: Select for exconjugants that have undergone a double-crossover homologous recombination event. This is typically achieved by screening for colonies that have acquired the resistance marker but lost a counter-selection marker on the vector backbone.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The abolition of this compound production and/or the accumulation of a biosynthetic intermediate in the mutant strain confirms the gene's function.
Protocol 3: Heterologous Expression of the BGC
This protocol is used to confirm that the entire identified BGC is sufficient for production and to enable engineered biosynthesis.
-
BGC Cloning: Clone the entire, intact BGC (which can be >30 kb) into a suitable expression vector. This is often achieved using techniques like Transformation-Associated Recombination (TAR) in yeast or long-range PCR followed by Gibson assembly.
-
Host Selection: Choose a genetically tractable, high-producing heterologous host strain, typically a model Streptomyces species like S. coelicolor or S. albus, which has been engineered to have a clean metabolic background.
-
Transformation/Conjugation: Introduce the vector containing the BGC into the chosen heterologous host.
-
Production and Analysis: Ferment the recombinant host strain and analyze the culture extracts by HPLC and LC-MS for the production of this compound. Successful production confirms the identity and completeness of the cloned BGC.
Visualizing Biosynthetic Logic and Workflows
Diagrams are essential for conceptualizing the complex relationships in BGC analysis and biosynthesis.
Biosynthetic Pathway
The following diagram illustrates the proposed general pathway for the formation of an anthraquinone core structure by a Type II PKS system.
Caption: Proposed biosynthetic pathway for a Type II PKS-derived anthraquinone.
Experimental Workflow
This diagram outlines the logical flow of experiments for characterizing a novel BGC.
References
- 1. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of anthraquinones by interspecies cloning of actinorhodin biosynthesis genes in streptomycetes: clarification of actinorhodin gene functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A type II polyketide synthase is responsible for anthraquinone biosynthesis in Photorhabdus luminescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mechanism of action of Fujianmycin B
Mechanism of Action of Fujianmycin B: A Review of Currently Available Scientific Literature
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the current understanding of the mechanism of action of this compound. Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of detailed information regarding the specific molecular mechanisms of this compound. While its discovery and classification as a benz[a]anthraquinone antibiotic have been reported, its mode of action, including its potential effects on protein synthesis, specific cellular targets, and influence on signaling pathways, remains uncharacterized in the reviewed literature.
Introduction
This compound is a natural product isolated from a species of Streptomyces.[1][2] It belongs to the benz[a]anthraquinone class of antibiotics.[1] The emergence of novel antibiotics from natural sources such as Streptomyces is of significant interest to the scientific community, particularly in the context of rising antimicrobial resistance. Understanding the mechanism of action of such compounds is a critical step in the evaluation of their therapeutic potential. This report summarizes the extent of available data on this compound's bioactivity.
Current State of Knowledge
The existing scientific literature primarily describes the isolation and structural elucidation of Fujianmycins A and B from a new Streptomyces species.[1][2] A subsequent study on a marine-derived Streptomyces sp. reported the isolation of a related compound, Fujianmycin C, alongside the known Fujianmycins A and B.[3] This study noted that Fujianmycin C exhibited weak antibacterial activity against Streptomyces viridochromogenes.[3]
Despite these initial reports, a thorough search of scientific databases has not yielded any in-depth studies detailing the mechanism of action of this compound. Specifically, there is no available information on:
-
Inhibition of Protein Synthesis: There are no published experiments or data to suggest or confirm that this compound acts as a protein synthesis inhibitor.
-
Ribosomal Binding: The specific molecular target of this compound, including any potential binding sites on the ribosome, has not been identified.
-
Signaling Pathways: There is no information available regarding the induction or inhibition of any cellular signaling pathways by this compound.
-
Quantitative Data: No quantitative data, such as IC50 values for inhibition of cellular processes or binding affinities to molecular targets, are available in the reviewed literature.
-
Experimental Protocols: Detailed experimental protocols for assessing the bioactivity of this compound have not been published.
Conclusion
The mechanism of action of this compound is a significant knowledge gap in the field of natural product antibiotics. The initial discovery and classification of the compound have not yet been followed by detailed mechanistic studies. For researchers, scientists, and drug development professionals, this represents an unexplored area of research. Future investigations would need to be initiated from a foundational level, starting with broad screening for biological activity to identify its cellular effects, followed by target identification and validation studies to elucidate its specific mechanism of action. Without such fundamental research, it is not possible to provide an in-depth technical guide, quantitative data, or detailed diagrams as requested.
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fujianmycin B: A Technical Guide to a Benz[a]anthraquinone Antibiotic with Uncharacterized Potential Against Gram-Positive Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fujianmycin B, a member of the benz[a]anthraquinone class of antibiotics, was first isolated from a Streptomyces species in 1985. Despite its early discovery, detailed and publicly accessible data regarding its specific antibacterial spectrum and mechanism of action against Gram-positive bacteria remain scarce. This technical guide addresses this information gap by providing a comprehensive framework for the evaluation of this compound's antibacterial properties. In the absence of specific published data on this compound, this document outlines the standardized experimental protocols and data presentation formats necessary for a thorough investigation. It is designed to serve as a foundational resource for researchers initiating studies on this compound or similar novel antibiotic compounds.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. The benz[a]anthraquinone antibiotics, a class of compounds that includes this compound, represent a potential source of new therapeutics. Early reports identified Fujianmycin A and B as novel antibiotics, but a detailed characterization of their activity, particularly against clinically relevant Gram-positive pathogens, has not been extensively documented in accessible literature.
This guide provides the essential methodologies for determining the antibacterial spectrum and elucidating the potential mechanism of action of this compound, with a focus on Gram-positive bacteria. The protocols and visualizations provided herein are based on established microbiological and pharmacological techniques and are intended to guide the systematic evaluation of this compound.
Data Presentation: Quantifying the Antibacterial Spectrum
A crucial step in evaluating a new antibiotic is the quantitative determination of its activity against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose. The following table provides a standardized format for presenting the MIC data for this compound against a representative panel of Gram-positive bacteria.
Table 1: Proposed Antibacterial Spectrum of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) | Reference Compound MIC (µg/mL) [e.g., Vancomycin] |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | Insert QC data | Insert reference data |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data to be determined | Insert QC data | Insert reference data |
| Enterococcus faecalis | ATCC 29212 | Data to be determined | Insert QC data | Insert reference data |
| Enterococcus faecium (VRE) | ATCC 51559 | Data to be determined | Insert QC data | Insert reference data |
| Streptococcus pneumoniae | ATCC 49619 | Data to be determined | Insert QC data | Insert reference data |
| Bacillus subtilis | ATCC 6633 | Data to be determined | Insert QC data | Insert reference data |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of Gram-positive strains (logarithmic growth phase)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. In the first well of a row, add 50 µL of the this compound stock solution to create the highest concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic nature of the antibiotic over time.
Objective: To assess the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Culture tubes with CAMHB
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without the antibiotic.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
Visualizations
The following diagrams, created using the DOT language, illustrate the workflows for the described experimental protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for a Time-Kill Assay.
Caption: General Workflow for Investigating the Mechanism of Action.
Conclusion
While this compound was identified as a novel antibiotic several decades ago, a comprehensive understanding of its antibacterial spectrum against Gram-positive bacteria is lacking in the current scientific literature. This technical guide provides the necessary framework for researchers to systematically investigate its potential. By following the detailed experimental protocols for MIC determination and time-kill assays, and by adopting the proposed data presentation format, a clear and comparable assessment of this compound's efficacy can be achieved. The provided workflows for mechanism of action studies offer a starting point for elucidating how this compound exerts its antibacterial effects. Further research guided by these methodologies is essential to determine if this compound holds promise as a future therapeutic agent in the fight against Gram-positive bacterial infections.
Streptomyces: A Prolific Source of Novel Benz[a]anthraquinone Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Streptomyces stands as a cornerstone in the history of antibiotic discovery, responsible for producing a significant portion of clinically utilized antimicrobial agents. Among the vast chemical diversity harbored within these filamentous bacteria, benz[a]anthraquinones represent a class of polyketide-derived natural products with a distinctive tetracyclic aromatic framework. These compounds have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This technical guide provides an in-depth overview of novel benz[a]anthraquinone antibiotics sourced from Streptomyces, focusing on their isolation, structure elucidation, biological activities, and biosynthetic pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Featured Novel Benz[a]anthraquinone Antibiotics from Streptomyces
Several novel benz[a]anthraquinone antibiotics have been isolated from various Streptomyces species, each exhibiting unique structural features and biological profiles. This section details some of the prominent examples.
YM-181741: A Potent Anti-Helicobacter pylori Agent
YM-181741 is a novel benz[a]anthraquinone isolated from the culture broth of Streptomyces sp. Q57219.[1][2] It demonstrates selective and potent activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.
C-Glycosylated Benz[a]anthraquinone from Streptomyces blastomycetica
An endophytic strain, Streptomyces blastomycetica F4-20, has been found to produce a novel C-glycosylated benz[a]anthraquinone.[3] This compound exhibits both cytotoxic and antifungal activities.
Galvaquinones: Epigenetic Modulators from a Marine Streptomyces
From the marine-derived Streptomyces spinoverrucosus, a series of novel anthraquinone (B42736) analogs, named galvaquinones A-C, have been isolated.[4] Notably, Galvaquinone B has been identified as an epigenetic modulator with moderate cytotoxicity against non-small cell lung cancer cell lines.
Rabelomycin: An Angucycline Antibiotic
Rabelomycin, an angucycline group antibiotic with a benz[a]anthraquinone core, was first isolated from Streptomyces olivaceus. It is active against Gram-positive microorganisms.
Quantitative Data Summary
The biological activities of these novel benz[a]anthraquinone antibiotics have been quantitatively assessed, and the data is summarized in the tables below for easy comparison.
Table 1: Antimicrobial Activity of Novel Benz[a]anthraquinone Antibiotics
| Compound | Source Organism | Target Organism | MIC (µg/mL) |
| YM-181741 | Streptomyces sp. Q57219 | Helicobacter pylori | 0.2[1][2] |
Table 2: Cytotoxic and Antifungal Activity of a C-Glycosylated Benz[a]anthraquinone
| Compound | Source Organism | Activity | Target | IC50 / Inhibition Rate |
| C-glycosylated benz[a]anthraquinone | Streptomyces blastomycetica F4-20 | Cytotoxic | Human cancer cell lines | Data not fully available in abstract |
| Antifungal | Valsa mali, Colletotrichum orbiculare, Fusarium graminearum | 41%, 58%, 51% inhibition at 50 µg/mL, respectively |
Table 3: Cytotoxicity of Galvaquinones
| Compound | Source Organism | Cell Line | Cancer Type | IC50 (µM) |
| Galvaquinone B | Streptomyces spinoverrucosus | Calu-3 | Non-small cell lung cancer | 12.2 |
| H2887 | Non-small cell lung cancer | 5.0 |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, purification, and biological evaluation of the featured benz[a]anthraquinone antibiotics.
Fermentation and Isolation
General Workflow for Isolation of Benz[a]anthraquinone Antibiotics
Caption: A generalized workflow for the isolation of benz[a]anthraquinone antibiotics.
Protocol 1: Isolation of YM-181741 from Streptomyces sp. Q57219
-
Fermentation: Culture Streptomyces sp. Q57219 in a suitable production medium under optimal conditions (temperature, pH, aeration, and incubation time) to maximize the yield of YM-181741.
-
Harvest and Extraction: Separate the culture supernatant from the mycelium by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate.
-
Purification: Concentrate the ethyl acetate extract in vacuo. Subject the crude extract to serial column chromatography, including silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure YM-181741.[1][2]
Protocol 2: Isolation of C-glycosylated Benz[a]anthraquinone from Streptomyces blastomycetica F4-20
-
Fermentation: Cultivate the endophytic Streptomyces blastomycetica strain F4-20 in a suitable liquid medium.
-
Extraction: After an appropriate incubation period, extract the fermentation broth with a suitable organic solvent.
-
Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the pure C-glycosylated benz[a]anthraquinone.
Protocol 3: Isolation of Galvaquinones from Streptomyces spinoverrucosus
-
Fermentation: Perform a large-scale fermentation of Streptomyces spinoverrucosus in a suitable marine broth medium.
-
Extraction and Fractionation: Adsorb the culture broth onto an Amberlite XAD-7 resin. Elute the resin with methanol (B129727) and partition the crude extract between ethyl acetate and water. Subject the ethyl acetate fraction to normal-phase flash chromatography.
-
Purification: Further purify the active fractions using reversed-phase HPLC to obtain pure galvaquinones A, B, and C.[4]
Structure Elucidation
The structures of novel benz[a]anthraquinones are typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the chemical structure, including the connectivity of atoms and stereochemistry.
Biological Activity Assays
Protocol 4: Anti-Helicobacter pylori Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized suspension of H. pylori in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., YM-181741) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the H. pylori inoculum to each well and incubate the plate under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of H. pylori.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benz[a]anthraquinone antibiotic for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Protocol 6: Antifungal Activity Assay (Agar Well Diffusion Method)
-
Inoculum Preparation: Prepare a spore suspension of the target fungal strain (e.g., Valsa mali, Colletotrichum orbiculare).
-
Plate Preparation: Spread the fungal spore suspension evenly onto the surface of a suitable agar (B569324) medium in a petri dish.
-
Well Creation and Compound Addition: Create wells in the agar and add a known concentration of the benz[a]anthraquinone antibiotic solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature until fungal growth is evident.
-
Inhibition Zone Measurement: Measure the diameter of the zone of inhibition around each well to determine the antifungal activity.
Biosynthesis of Benz[a]anthraquinones in Streptomyces
Benz[a]anthraquinones are synthesized via the type II polyketide synthase (PKS) pathway. The biosynthesis involves the iterative condensation of malonyl-CoA extender units with a starter unit, followed by a series of cyclization, aromatization, and tailoring reactions.
Proposed Biosynthetic Pathway of Rabelomycin
Rabelomycin is considered a shunt product in the biosynthetic pathway of other angucycline antibiotics like jadomycin (B1254412) B. Its formation is linked to the disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster.
Caption: A simplified diagram of the proposed biosynthetic pathway for rabelomycin.
Biosynthesis of C-Glycosylated Benz[a]anthraquinones
The biosynthesis of C-glycosylated benz[a]anthraquinones involves the action of a glycosyltransferase that attaches a sugar moiety to the benz[a]anthraquinone core. The timing of this glycosylation step within the overall biosynthetic pathway can vary.
Future Directions
The discovery of novel benz[a]anthraquinone antibiotics from Streptomyces continues to be a promising avenue for the development of new therapeutic agents. Future research should focus on:
-
Genome Mining: Utilizing genomic data to identify novel biosynthetic gene clusters for benz[a]anthraquinones.
-
Metabolic Engineering: Manipulating the biosynthetic pathways to generate novel analogs with improved activity and pharmacological properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds to guide their development as drugs.
This technical guide provides a foundational understanding of the discovery and development of benz[a]anthraquinone antibiotics from Streptomyces. The detailed protocols and data presented herein are intended to facilitate further research and innovation in this critical area of natural product drug discovery.
References
- 1. Anthraquinones from a marine-derived Streptomyces spinoverrucosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Quinones on Colletotrichum Species | Scilit [scilit.com]
- 3. A new cytotoxic and anti-fungal C-glycosylated benz[α]anthraquinone from the broth of endophytic Streptomyces blastomycetica strain F4-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthraquinones from a Marine-Derived Streptomyces spinoverrucosus - PMC [pmc.ncbi.nlm.nih.gov]
Fujianmycin B CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fujianmycin B, a benz[a]anthraquinone antibiotic. It covers its chemical identity, physicochemical properties, biological activity, and a detailed experimental workflow for its isolation.
Chemical Identity and Properties
This compound, also known as Rubiginone A2, is a naturally occurring antibiotic produced by Streptomyces species.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 96695-58-8[2][3][4] |
| Synonym | Rubiginone A2[2] |
| Chemical Class | Benz[a]anthraquinone antibiotic[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₅ | Adipogen[5] |
| Molecular Weight | 336.3 g/mol | Adipogen[5] |
| Appearance | Yellow solid | Adipogen[2] |
| Solubility | Soluble in DMSO or acetone; slightly soluble in methanol | Adipogen[2] |
Biological Activity and Mechanism of Action
This compound exhibits antibacterial activity.[2] As a member of the anthraquinone (B42736) class of antibiotics, its mechanism of action is likely multifaceted. Anthraquinones are known to interfere with essential cellular processes in bacteria, which can include:
-
Inhibition of Nucleic Acid and Protein Synthesis: By intercalating with DNA or inhibiting enzymes involved in replication and transcription, anthraquinones can disrupt the central dogma of molecular biology.
-
Disruption of the Cell Wall: Some compounds in this class can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: They can prevent bacteria from forming protective biofilms, rendering them more susceptible to other antibacterial agents and host immune responses.
-
Blockage of Energy Metabolism: Interference with the electron transport chain and other metabolic pathways can deplete the cell's energy supply.
-
Inhibition of Endotoxins: Some anthraquinones can neutralize the toxic effects of bacterial endotoxins.[6]
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Experimental Protocols
Isolation of this compound from Streptomyces sp.
The following is a generalized workflow for the isolation of benz[a]anthraquinone antibiotics, such as this compound, from a Streptomyces fermentation culture. This protocol is based on established methods for isolating similar secondary metabolites.
Methodology:
-
Fermentation: A seed culture of the Streptomyces strain is used to inoculate a suitable production medium. The culture is incubated under optimal conditions for antibiotic production, typically for several days with shaking to ensure aeration.
-
Extraction: The fermentation broth is harvested and separated into the mycelial cake and the supernatant by centrifugation. Both components are then extracted with an organic solvent, such as ethyl acetate, to recover the secondary metabolites. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.
-
Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, typically using a reverse-phase column (e.g., C18), to obtain the pure compound. The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. The Journal of Antibiotics [jstage.jst.go.jp]
- 4. lookchem.com [lookchem.com]
- 5. AdipoGen Rubiginone A2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genesis of Fujianmycins: A Technical Deep Dive into Their Biosynthetic Origins
For Immediate Release
Göttingen, Germany – A comprehensive understanding of the biosynthetic origins of the fujianmycin family of antibiotics (A, B, and C) is crucial for their future development and potential therapeutic applications. This technical guide provides an in-depth analysis of the producing organisms, biosynthetic pathway, and experimental methodologies for the isolation and characterization of these promising benz[a]anthraquinone compounds.
Fujianmycins A, B, and C are members of the angucyclinone class of aromatic polyketides, a diverse group of secondary metabolites produced predominantly by the genus Streptomyces. These compounds are of significant interest to the scientific community due to their potential antibacterial and cytotoxic activities. This document outlines the core knowledge surrounding their origin, tailored for researchers, scientists, and drug development professionals.
Producing Organism and Fermentation
Fujianmycins A and B were first isolated from a novel species of Streptomyces.[1] More recently, Fujianmycin C, along with its congeners A and B, was isolated from a marine-derived Streptomyces sp. B6219.[2] The production of these compounds is achieved through submerged fermentation of the producing strain. While specific fermentation parameters for maximizing fujianmycin yield have not been extensively published, general protocols for the cultivation of Streptomyces and production of angucyclines provide a solid foundation for their production.
Representative Fermentation Protocol
A typical fermentation process for the production of angucyclinones from Streptomyces involves a multi-stage approach, starting from a slant culture to seed and finally production fermentation.
Experimental Workflow: From Strain to Product
Caption: A generalized workflow for the production and isolation of Fujianmycins.
Biosynthesis of the Benz[a]anthraquinone Core
The characteristic tetracyclic benz[a]anthracene skeleton of the fujianmycins is biosynthesized by a type II polyketide synthase (PKS) multienzyme complex. This pathway involves the iterative condensation of acetate (B1210297) units (derived from acetyl-CoA and malonyl-CoA) to form a linear poly-β-ketone chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the core angucyclinone structure.
While the specific biosynthetic gene cluster (BGC) for fujianmycins has not yet been explicitly characterized in the literature, it is hypothesized to follow the general model for angucyclinone biosynthesis. Such a cluster would typically encode for the minimal PKS enzymes (ketosynthase α and β, and an acyl carrier protein), along with tailoring enzymes such as cyclases, aromatases, oxygenases, and reductases that modify the polyketide backbone to generate the final fujianmycin structures.
Proposed Biosynthetic Pathway for the Angucyclinone Core
Caption: A putative biosynthetic pathway for the fujianmycin angucyclinone core.
Isolation and Structure Elucidation
The isolation of fujianmycins from the fermentation broth typically involves adsorption of the compounds onto a resin, such as Amberlite XAD-7, followed by elution with an organic solvent like acetone (B3395972). The crude extract is then subjected to a series of chromatographic steps to purify the individual compounds.
The structures of Fujianmycin A, B, and C have been elucidated using a combination of spectroscopic techniques.
| Compound | Molecular Formula | Method of Structure Elucidation |
| Fujianmycin A | C₂₅H₂₀O₈ | Spectroscopic analysis |
| Fujianmycin B | C₂₅H₂₂O₈ | Spectroscopic analysis |
| Fujianmycin C | C₂₅H₁₈O₈ | 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), Mass Spectrometry[2] |
Biological Activity
Fujianmycin C has demonstrated antibacterial activity against Streptomyces viridochromogenes (Tü57).[2] Further comprehensive screening of the biological activities of all three fujianmycins is warranted to fully explore their therapeutic potential.
Experimental Protocols
General Fermentation Protocol for Streptomyces sp.
-
Seed Culture: A loopful of a well-grown culture of Streptomyces sp. B6219 from an agar (B569324) slant is used to inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 72 hours.
-
Production Culture: The seed culture (e.g., 5% v/v) is transferred to a 2 L flask containing 500 mL of a production medium. A seawater-based medium containing soluble starch, yeast extract, and peptone is often effective for marine Streptomyces. The production culture is incubated at 27°C on a rotary shaker at 200 rpm for 7-10 days.
General Isolation and Purification Protocol
-
Extraction: The fermentation broth is harvested and the mycelium is separated by centrifugation. The supernatant is passed through a column packed with Amberlite XAD-7 resin to adsorb the secondary metabolites. The resin is then washed with water and eluted with acetone. The acetone eluate is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.
-
Purification: Fractions containing the fujianmycins are further purified by repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
Future Outlook
The elucidation of the complete biosynthetic gene cluster for the fujianmycins is a critical next step. This will not only provide a definitive understanding of their biosynthesis but also open avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Further studies are also required to establish a robust and scalable fermentation process for the production of these compounds and to comprehensively evaluate their biological activity profiles.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fujianmycin B
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Fujianmycin B, an anthraquinone (B42736) antibiotic produced by Streptomyces species. Due to the limited availability of specific analytical protocols for this compound in current literature, this document provides a comprehensive, albeit hypothetical, protocol based on the analysis of similar antibiotic compounds and general chromatographic principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel antibiotics. The described method utilizes a reversed-phase C18 column with UV detection, offering a robust approach for the determination of this compound in fermentation broths and purified samples.
Introduction
Fujianmycin A and B are secondary metabolites produced by a species of Streptomyces, belonging to the anthraquinone class of compounds.[1] Anthraquinones are known for their diverse biological activities, and thus, accurate and reliable analytical methods are crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such complex organic molecules, providing high resolution, sensitivity, and reproducibility. This application note outlines a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data Acquisition Software: Appropriate software for system control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance, pH meter, Sonicator.
-
This compound Reference Standard: (Assumed to be available and of known purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (analytical grade).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. This stock solution should be stored at 4°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge 10 mL of the fermentation broth to separate the mycelium.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (based on typical UV absorbance for anthraquinones) |
| Injection Volume | 10 µL |
Data Presentation
The following tables represent the expected data from the validation of this hypothetical HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,900 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision and Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 ± 0.09 | 99.0 | 1.8 |
| 25 | 25.3 ± 0.38 | 101.2 | 1.5 |
| 75 | 74.1 ± 1.04 | 98.8 | 1.4 |
Visualizations
The following diagrams illustrate the key workflows in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development and application.
Conclusion
This application note provides a detailed, exemplary protocol for the HPLC analysis of this compound. The proposed reversed-phase method is designed to be robust and suitable for the quantification of this compound in various sample matrices. While this method is based on established principles for the analysis of similar compounds, it is recommended that users perform in-house validation to ensure it meets the specific requirements of their application. This document serves as a comprehensive starting point for researchers and scientists working with this novel antibiotic.
References
Determining the Minimum Inhibitory Concentration (MIC) of Fujianmycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fujianmycin B is a member of the benz[a]anthraquinone class of antibiotics.[1] Compounds of this class have demonstrated activity primarily against Gram-positive bacteria, with some exhibiting efficacy against specific Gram-negative organisms such as Helicobacter pylori.[2][3] The precise minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial potency of a compound like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5][6] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
The mechanism of action for anthraquinones, the broader class to which this compound belongs, is thought to involve multiple pathways, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.[7] While the specific signaling pathways of this compound have not been fully elucidated, understanding its MIC against a panel of relevant microorganisms is a foundational step in its development as a potential therapeutic agent.
Data Presentation
Due to the absence of publicly available experimental data for this compound, the following tables present illustrative MIC values. These values are hypothetical and intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Bacillus subtilis | ATCC 6633 | 0.125 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Klebsiella pneumoniae | ATCC 700603 | >64 |
| Helicobacter pylori | ATCC 43504 | 0.2 |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay
This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired concentration) to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (broth and inoculum) and column 12 as a negative/sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
Protocol 2: Agar Dilution Assay
This method involves incorporating this compound into an agar medium.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or McFarland standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow it to solidify completely.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.
-
Visualizations
Experimental Workflow
References
- 1. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dioxamycin, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Fujianmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fujianmycin B is a benz[a]anthraquinone antibiotic isolated from a Streptomyces species.[1] As with any novel potential antibiotic, a thorough in vitro evaluation of its antibacterial activity is a critical first step in the drug development process. These application notes provide detailed protocols for determining the in vitro antibacterial spectrum and potency of this compound against a panel of pathogenic bacteria. The primary assays described are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for preliminary susceptibility testing, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard[3]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[3][4]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute this standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in CAMHB.
-
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[3]
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10.[3] Discard 100 µL from column 10.[3]
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[2]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative test determines the susceptibility of bacteria to an antimicrobial agent.[6][7]
Materials:
-
This compound solution (of known concentration)
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (B569324) (MHA) plates[8]
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs[6]
-
Forceps
-
Incubator
Procedure:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.[9]
-
Within 15 minutes, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.[6]
-
Streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[6][9]
-
-
Preparation and Placement of Disks:
-
Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve a desired potency (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plates.[7]
-
Gently press each disk to ensure complete contact with the agar surface.[9]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][10]
Procedure:
-
Following MIC Determination:
-
Use the results from the broth microdilution assay.
-
Select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[4]
-
-
Sub-culturing:
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18–24 hours.[11]
-
After incubation, count the number of colonies on each plate.
-
-
Determining MBC:
Data Presentation
The results from these assays can be summarized in the following tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | |
| Enterococcus faecalis ATCC 29212 | Positive | |
| Escherichia coli ATCC 25922 | Negative | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | |
| Klebsiella pneumoniae ATCC 13883 | Negative |
Table 2: Zone of Inhibition for this compound (30 µ g/disk )
| Bacterial Strain | Gram Stain | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | ||
| Enterococcus faecalis ATCC 29212 | Positive | ||
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Klebsiella pneumoniae ATCC 13883 | Negative |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Staphylococcus aureus ATCC 29213 | ||||
| Escherichia coli ATCC 25922 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for determining the in vitro antibacterial activity of this compound.
Signaling Pathways
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. grokipedia.com [grokipedia.com]
- 9. asm.org [asm.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Preparation of Fujianmycin B Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fujianmycin B is a secondary metabolite identified as an anthraquinone, produced by a species of Streptomyces. As with many natural products, its poor aqueous solubility necessitates the preparation of a concentrated stock solution in an organic solvent for use in various biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A thorough literature search did not yield a specific molecular weight for this compound. However, based on its classification as an anthraquinone, its solubility properties are predicted to be similar to other compounds in this class. Anthraquinones are generally soluble in organic solvents and poorly soluble in aqueous solutions. The following table summarizes the recommended solvents and storage conditions for this compound stock solutions.
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvents | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability. |
| Ethanol (EtOH) | May require gentle warming to fully dissolve. Use absolute ethanol. | |
| Aqueous Solubility | Poor | It is not recommended to prepare primary stock solutions in aqueous buffers. |
| Recommended Stock Concentration | 1-10 mg/mL or 1-10 mM | Molar concentration is dependent on the molecular weight of this compound. |
| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Short-term Storage | 2-8°C | For immediate use (within a few days), refrigeration is acceptable. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This is a common starting concentration that can be further diluted for various experimental needs.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Carefully weigh 10 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound completely. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Application Notes and Protocols for Antibacterial Screening of Fujianmycin B
Introduction
Fujianmycin B is a benz[a]anthraquinone antibiotic isolated from a Streptomyces species.[1] As a member of the anthraquinone (B42736) class of compounds, it holds potential for antibacterial activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a laboratory setting for antibacterial screening. The following protocols outline the standardized methods for determining the antibacterial efficacy of this compound, including the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling this compound, bacterial cultures, and all laboratory reagents.
Data Presentation
The following tables should be used to record and present the quantitative data obtained from the antibacterial screening assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Vancomycin | ||
| Escherichia coli | Gentamicin | ||
| Pseudomonas aeruginosa | Ciprofloxacin | ||
| Enterococcus faecalis | Ampicillin | ||
| (Other relevant strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Enterococcus faecalis | ||||
| (Other relevant strains) |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal activity is indicated.
-
> 4: Bacteriostatic activity is indicated. If the MBC is ≧32 times the MIC, it can suggest that the microorganism has developed resistance to the drug.[2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolving: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Bacterial Strain Preparation
-
Culture Revival: Revive the desired bacterial strains from frozen stocks by streaking them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Selection: Select 3-5 isolated colonies and inoculate them into a sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
Growth: Incubate the broth culture at 37°C in a shaking incubator until it reaches the mid-logarithmic phase of growth.
-
Standardization: Adjust the bacterial suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done by diluting the culture with sterile broth or saline.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
-
Plate Preparation: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution (at a concentration of, for example, 256 µg/mL, prepared from the main stock) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL by diluting the 0.5 McFarland standard suspension. Add 10 µL of this inoculum to each well (except the negative control).[3]
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Negative Control (Sterility Control): A well containing only MHB.
-
Antibiotic Control: A separate row with a known antibiotic undergoing serial dilution as a reference.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[3]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][5]
-
Subculturing: Following the MIC determination, select the wells that show no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Aseptically pipette a small aliquot (e.g., 10 µL) from each of these clear wells and spread it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[3]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Visualizations
Caption: Workflow for MIC and MBC determination.
Potential Signaling Pathways
While the specific mechanism of action for this compound is not yet elucidated, many anthracycline antibiotics, a related class, are known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. Another potential mechanism could involve the generation of reactive oxygen species (ROS), which can damage cellular components.
Caption: Potential mechanisms of antibacterial action.
Logical Relationships in Data Interpretation
The relationship between MIC and MBC is crucial for classifying the antibacterial effect of a compound.
Caption: Interpreting MIC and MBC results.
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. emerypharma.com [emerypharma.com]
Application of Fujianmycin B in Natural Product Research: A Practical Guide
Disclaimer: Scientific literature contains limited specific data on the biological activities and mechanisms of action of Fujianmycin B. This document, therefore, provides a generalized framework for the research and application of angucyclinone natural products, the class to which this compound belongs. The protocols and pathways described are based on the known activities of other well-characterized angucyclinones and related natural products. Researchers should adapt these methodologies for the specific investigation of this compound.
Introduction to this compound and the Angucyclinone Class
This compound is a member of the angucyclinone family of aromatic polyketides, which are isolated from various bacterial species, particularly from the genus Streptomyces.[1][2][3][4] Angucyclinones are known for their significant structural diversity and a wide range of biological activities, including antibacterial, antifungal, antiviral, and cytotoxic (anti-cancer) properties.[1][2][5][6][7][8] Some angucyclinones have also demonstrated immunosuppressive activities.[9] Given its structural classification, this compound is a candidate for investigation into these biological effects.
This guide provides an overview of potential applications of this compound in natural product research, with a focus on cytotoxicity, immunosuppression, and the modulation of key cellular signaling pathways such as the mTOR pathway and autophagy.
Potential Biological Activities and Applications
The angucyclinone scaffold is a promising starting point for drug discovery. Research into a novel compound like this compound would likely focus on the following areas:
-
Anticancer Activity: Many angucyclinones exhibit potent cytotoxicity against a range of cancer cell lines.[10][11][12][13] Research would involve screening this compound for its ability to inhibit cancer cell proliferation and induce cell death.
-
Immunosuppressive Effects: Some angucyclinones can suppress the proliferation of immune cells, such as T and B lymphocytes.[9] This suggests a potential application in the development of new immunosuppressive agents for autoimmune diseases or organ transplantation.
-
Antibacterial Activity: As a product of Streptomyces, a genus renowned for producing antibiotics, this compound should be evaluated for its antibacterial properties.
Data Presentation: Cytotoxicity of Angucyclinone Analogs
The following table summarizes the cytotoxic activities of several known angucyclinones against various human cancer cell lines. This data can serve as a benchmark for evaluating the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chattamycin A | MCF-7 | Breast Cancer | 6.46 | [1] |
| Chattamycin B | MCF-7 | Breast Cancer | 1.08 | [1] |
| Chattamycin B | HepG2 | Liver Cancer | 5.93 | [1] |
| 2-hydroxy-frigocyclinone | HL-60 | Leukemia | < 10 | [11] |
| 2-hydroxy-frigocyclinone | Bel-7402 | Liver Cancer | < 10 | [11] |
| 2-hydroxy-frigocyclinone | A549 | Lung Cancer | < 10 | [11] |
| Moromycin B | MCF-7 | Breast Cancer | 0.16 - 0.67 | [10] |
| Saquayamycin B1 | MDA-MB-231 | Breast Cancer | 0.16 - 0.67 | [10] |
| Saquayamycin B | BT-474 | Breast Cancer | 0.16 - 0.67 | [10] |
| Himalaquinone G | PC3 | Prostate Cancer | 0.32 | [12] |
| Himalaquinone G | A549 | Lung Cancer | 1.88 | [12] |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a compound like this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Protocol for Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)
This protocol is designed to assess the effect of this compound on the proliferation of immune cells.
Objective: To determine if this compound inhibits T-cell proliferation.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell mitogens)
-
This compound (dissolved in DMSO)
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Isolation: Isolate PBMCs from fresh blood using density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
Compound and Mitogen Addition: Add serial dilutions of this compound to the wells. Then, add the T-cell mitogen (e.g., PHA at 5 µg/mL). Include controls: unstimulated cells, stimulated cells with vehicle (DMSO), and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine: Add 1 µCi of [3H]-Thymidine to each well and incubate for another 18 hours. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
BrdU/CFSE: Follow the manufacturer's protocol for staining and analysis by flow cytometry.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to the stimulated vehicle control. Determine the IC50 value.
Signaling Pathway Analysis
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[][15] It is often dysregulated in cancer, making it a key target for anticancer drugs.[16] Some natural products are known to inhibit this pathway.[17] Given the potential cytotoxic and immunosuppressive effects of angucyclinones, investigating the impact of this compound on the mTOR pathway is a logical step.
Caption: Hypothesized inhibition of the mTORC1 signaling pathway by this compound.
Experimental Protocol: Western Blot for mTOR Pathway Proteins
Objective: To determine if this compound inhibits the phosphorylation of key mTOR pathway proteins.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for different time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the ratio of phosphorylated to total protein for mTOR targets would indicate pathway inhibition.
Autophagy Induction
Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis.[18] It can have a dual role in cancer, either promoting survival or inducing cell death.[18] Several natural products are known to modulate autophagy.[19][20][21]
Caption: Potential mechanism of autophagy induction by this compound via mTORC1 inhibition.
Experimental Protocol: Monitoring Autophagy
Objective: To determine if this compound induces autophagy in cancer cells.
Procedure:
-
Western Blot for LC3: Treat cells with this compound. Analyze cell lysates by Western blot for the conversion of LC3-I to the lipidated form, LC3-II. An increase in the LC3-II/LC3-I ratio is a marker of autophagy.
-
Fluorescence Microscopy: Transfect cells with a GFP-LC3 or RFP-GFP-LC3 plasmid. Treat with this compound and observe the formation of fluorescent puncta (autophagosomes) using a fluorescence microscope.
Conclusion
This compound, as a member of the bioactive angucyclinone class, represents a promising area for natural product research. The protocols and potential mechanisms of action outlined in this guide provide a comprehensive starting point for its investigation as a potential anticancer or immunosuppressive agent. Further research is necessary to elucidate the specific biological activities and molecular targets of this compound.
References
- 1. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 [mdpi.com]
- 2. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine actinomycetes-derived angucyclines and angucyclinones with biosynthesis and activity--past 10 years (2014-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Himalaquinones A–G, Angucyclinone-Derived Metabolites Produced by the Himalayan Isolate Streptomyces sp. PU-MM59 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and cytotoxic angucyclines discovered by heterologous expression of a type II polyketide gene cluster - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Targeting mTOR for the treatment of B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, SM1044 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of autophagy induction and role of autophagy in antagonizing mitomycin C-induced cell apoptosis in silibinin treated human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Fujianmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fujianmycin B is an angucyclinone natural product isolated from Streptomyces species[1][2]. The angucyclinone class of compounds has demonstrated a variety of biological activities, including potential antitumor properties[3]. These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound as a potential anticancer agent. The protocols outlined below detail methods for assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways in cancer cells.
Experimental Design Overview
The experimental workflow is designed to progress from a broad assessment of cytotoxic activity to a more detailed investigation of the underlying molecular mechanisms.
References
- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield of Fujianmycin B from Streptomyces fermentation
Disclaimer: Specific literature on the optimization of Fujianmycin B fermentation is limited. The following guidelines are based on established principles for optimizing the production of angucyclinone and other polyketide secondary metabolites from Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a benz[a]anthraquinone antibiotic belonging to the angucyclinone family of polyketides.[1][2] It is produced by Streptomyces species, which are filamentous, soil-dwelling bacteria renowned for their ability to synthesize a wide variety of secondary metabolites.[3][4]
Q2: What are the key factors influencing the yield of this compound?
A2: The production of secondary metabolites like this compound is multifactorial. Key influencing factors include the composition of the fermentation medium (carbon and nitrogen sources), physical culture parameters (temperature, pH, agitation, and aeration), and the genetic stability of the producing strain.[3][5] Optimizing these factors is crucial for maximizing yield.
Q3: What are typical carbon and nitrogen sources used for Streptomyces fermentation to produce polyketides?
A3: Streptomyces species can utilize a variety of carbon and nitrogen sources. Commonly used carbon sources include glucose, soluble starch, glycerol (B35011), and malt (B15192052) extract.[3][6] Complex nitrogen sources such as soybean meal, peptone, yeast extract, and corn steep liquor are often effective in promoting secondary metabolite production.[3][6] The optimal sources and their concentrations must be determined empirically for each strain.
Q4: How does pH affect this compound production?
A4: The initial pH of the culture medium significantly impacts enzyme activity and nutrient uptake. For most Streptomyces fermentations aimed at secondary metabolite production, an initial pH between 6.5 and 8.0 is considered optimal.[5][6] It is important to monitor the pH throughout the fermentation process as metabolic activity can cause it to drift.
Q5: What is the role of agitation and aeration in the fermentation process?
A5: Agitation and aeration are critical for ensuring sufficient dissolved oxygen (DO) levels, which is vital for the growth of aerobic Streptomyces and the biosynthesis of many secondary metabolites.[3] Proper agitation also ensures homogenous mixing of nutrients. However, excessive shear stress from high agitation rates can damage the mycelia, negatively impacting production. The optimal agitation speed, often between 150-250 rpm in shake flasks, needs to be balanced for oxygen transfer and mycelial integrity.[3][5]
Troubleshooting Guide
Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What should I do?
A1: This common issue often points to a disconnect between primary and secondary metabolism. High growth does not always correlate with high production of secondary metabolites.
-
Nutrient Limitation: Secondary metabolism is often triggered by the depletion of a key nutrient, such as phosphate (B84403) or a preferred carbon/nitrogen source. Your medium may be too rich, promoting prolonged vegetative growth. Try reducing the concentration of rapidly metabolized nutrients.
-
Sub-optimal Precursors: this compound is a polyketide, synthesized from simple acyl-CoA precursors. Ensure the medium provides the necessary building blocks.
-
Incorrect Timing of Harvest: The production of this compound likely occurs during the stationary phase of growth. Perform a time-course experiment, sampling every 24 hours, to determine the optimal fermentation duration for peak production.[6]
-
Feedback Inhibition: The accumulated product might be inhibiting its own biosynthesis. Consider strategies like in-situ product removal using resins.
Q2: I am observing significant batch-to-batch variability in my fermentation results. What could be the cause?
A2: Batch-to-batch variability can stem from several sources:
-
Inoculum Quality: The age and physiological state of the seed culture are critical. Inconsistent inoculum can lead to variable growth kinetics and product formation. Standardize your inoculum preparation protocol, including the age of the seed culture (typically 2-5 days).[7]
-
Media Preparation: Ensure all media components are accurately weighed and fully dissolved. Slight variations in media composition can have a significant impact on yield.
-
Strain Stability: Streptomyces strains can be genetically unstable, leading to a loss of productivity over successive sub-culturing. It is advisable to work from a frozen master cell bank and limit the number of sub-culturing steps.
Q3: My fermentation broth is very viscous, and I suspect this is affecting aeration and yield. How can I address this?
A3: The filamentous (mycelial) growth of Streptomyces can lead to high viscosity, which impedes oxygen transfer.
-
Morphology Engineering: The addition of glass beads (3-5 mm diameter) to the shake flask can help to break up large mycelial clumps, leading to more dispersed growth and improved aeration. This has been shown to significantly increase the production of other secondary metabolites.
-
Agitation Speed: While increasing agitation can improve mixing, it may also lead to denser pellet formation. Experiment with a range of agitation speeds to find the optimal balance.
-
Medium Components: Certain medium components can influence mycelial morphology. Experiment with different nitrogen sources or the addition of divalent cations like Ca²⁺ or Mg²⁺.
Q4: I suspect my culture is contaminated. How can I confirm this and prevent it in the future?
A4: Contamination is a frequent issue in long fermentation processes.
-
Confirmation: Observe the culture microscopically. Contaminating bacteria will appear as small, often motile, single cells, distinct from the filamentous Streptomyces hyphae. Contaminating yeast or fungi will have different morphologies. You can also plate a diluted sample of your broth onto a nutrient-rich agar (B569324) medium (like Nutrient Agar) and check for the growth of non-Streptomyces colonies.
-
Prevention: Strictly adhere to aseptic techniques during all stages, including media preparation, inoculation, and sampling. Ensure the autoclave is functioning correctly to properly sterilize the media and flasks.
Data Presentation: Fermentation Parameters
Table 1: Example Fermentation Medium for Polyketide Production by Streptomyces
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 - 40 | Primary Carbon Source |
| Glucose | 10 - 40 | Readily Metabolizable Carbon Source |
| Soybean Meal | 15 - 25 | Complex Nitrogen Source |
| Yeast Extract | 1 - 5 | Nitrogen, Vitamin, and Growth Factor Source |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source & pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Divalent Cations |
| CaCO₃ | 2 - 3 | pH Buffering |
Note: This is a general-purpose medium. Optimal concentrations should be determined experimentally using techniques like Response Surface Methodology (RSM).[6][7]
Table 2: Optimized Physical Parameters for Streptomyces Fermentation
| Parameter | Optimized Range | Rationale |
| Temperature | 27 - 30 °C | Optimal for Streptomyces growth and enzyme activity.[5] |
| Initial pH | 6.5 - 7.5 | Promotes secondary metabolite biosynthesis.[6][7] |
| Agitation Speed | 200 - 250 rpm | Balances oxygen transfer with minimizing shear stress.[5][6] |
| Inoculum Volume | 5 - 10% (v/v) | Ensures a sufficient starting biomass for consistent growth.[7] |
| Fermentation Time | 7 - 14 days | Secondary metabolite production typically peaks in the late stationary phase.[7] |
| Seed Culture Age | 2 - 5 days | Ensures physiologically active and robust inoculum.[7] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a stock of Streptomyces spores or mycelial fragments stored in 20% glycerol at -80°C.
-
Aseptically transfer a small amount of the stock culture to a solid agar medium (e.g., ISP2 Medium) and incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare the seed culture medium (e.g., Tryptic Soy Broth or ISP2 broth). Dispense 50 mL into 250 mL baffled flasks and sterilize by autoclaving.
-
Aseptically add a loopful of spores or a small agar plug of mycelial growth from the plate into the seed culture flask.
-
Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 2-4 days, until a dense, homogenous culture is obtained. This will serve as the inoculum for the production fermentation.
Protocol 2: Shake-Flask Fermentation for this compound Production
-
Prepare the production medium (refer to Table 1 for a starting point) and adjust the pH to 7.0 before sterilization.
-
Dispense 100 mL of the production medium into 500 mL baffled Erlenmeyer flasks. Add 3-4 glass beads (4 mm diameter) to each flask to promote dispersed growth. Sterilize by autoclaving.
-
Inoculate the production flasks with the seed culture (Protocol 1) to a final concentration of 5% (v/v).
-
Incubate the flasks on a rotary shaker at 28°C and 220 rpm for 12 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours after day 5) to monitor growth (dry cell weight) and this compound production (by HPLC analysis).
Protocol 3: Extraction and Quantification of this compound
-
Harvest 10 mL of the fermentation broth.
-
Centrifuge at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelial pellet by homogenizing it in 10 mL of acetone (B3395972) or methanol (B129727), followed by centrifugation to remove cell debris.
-
Combine the organic extracts (ethyl acetate and acetone/methanol) and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol for analysis.
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. The mobile phase and detection wavelength would need to be optimized based on the specific properties of this compound (as an anthraquinone, detection in the 254 nm and 400-450 nm range is likely). The yield can be calculated by comparing the peak area to a standard curve of purified this compound.
Visualizations
References
- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 4. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fujianmycin B
Welcome to the technical support center for the purification of Fujianmycin B. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a novel polyketide antibiotic with significant potential in drug development. As with many natural products, its purification can be challenging due to its complex structure, potential for instability, and the presence of closely related analogues in the fermentation broth. Successful purification requires a multi-step strategy and careful optimization of each step.
Q2: What are the initial steps for isolating crude this compound from a fermentation culture?
A2: The initial extraction of this compound from the fermentation broth typically involves solvent extraction. The choice of solvent is critical and depends on the polarity of this compound. A common starting point is to use a water-immiscible organic solvent like ethyl acetate (B1210297) or butanol to extract the compound from the culture filtrate. The mycelium can also be extracted separately with a more polar solvent like methanol (B129727) or acetone, as the compound may be present in both the supernatant and the biomass.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A combination of chromatographic techniques is usually necessary to achieve high purity.[1] This often includes:
-
Adsorption Chromatography: Using silica (B1680970) gel or alumina (B75360) for initial fractionation of the crude extract based on polarity.
-
Reversed-Phase Chromatography (RPC): This is a powerful technique for separating compounds based on hydrophobicity. C18 or C8 columns are commonly used with gradients of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size and can be useful for removing high or low molecular weight impurities.
-
Ion-Exchange Chromatography (IEC): If this compound possesses ionizable functional groups, IEC can be a highly effective purification step.
Q4: How can I monitor the presence and purity of this compound during purification?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of fractionation.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity.[2] A validated HPLC method with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is essential.
-
Spectroscopic Methods: Techniques like UV-Vis spectroscopy can be used for rapid quantification if this compound has a chromophore.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product.[2]
Troubleshooting Guide
Problem 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete cell lysis | Employ more rigorous cell disruption methods such as sonication or high-pressure homogenization. |
| Incorrect solvent polarity | Perform small-scale trial extractions with a range of solvents (e.g., hexane, dichloromethane, ethyl acetate, butanol) to find the optimal solvent for this compound. |
| Compound degradation | This compound may be sensitive to pH, temperature, or light. Ensure extraction is performed at a controlled temperature (e.g., 4°C), under neutral pH conditions, and with protection from light. |
| Emulsion formation | Centrifuge the mixture at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent can also be tested. |
Problem 2: Co-elution of Impurities During Reversed-Phase Chromatography
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase | Modify the gradient slope to be shallower, allowing for better separation of closely eluting peaks. Test different organic modifiers (e.g., methanol vs. acetonitrile) or the addition of an ion-pairing agent if this compound is ionizable. |
| Poor column selectivity | Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter the selectivity of the separation. |
| Column overloading | Reduce the amount of sample loaded onto the column. |
| Presence of isomers | If the impurities are isomers of this compound, consider using a chiral column if applicable, or explore other chromatographic techniques like counter-current chromatography. |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Troubleshooting Steps |
| pH instability | Determine the pH stability profile of this compound and use buffered mobile phases throughout the purification process. |
| Temperature sensitivity | Perform all purification steps at a reduced temperature (e.g., in a cold room or with jacketed columns). |
| Oxidative degradation | Add antioxidants like BHT or ascorbic acid to solvents, if compatible with the purification scheme. Work under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Enzymatic degradation | Ensure that any initial extraction steps effectively denature and remove enzymes from the crude extract. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Centrifuge the fermentation broth to separate the supernatant and the mycelial cake.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude supernatant extract.
-
-
Mycelium Extraction:
-
Homogenize the mycelial cake in methanol (1:3 w/v).
-
Stir for 4 hours at room temperature.
-
Centrifuge and collect the methanol extract. Repeat the extraction twice.
-
Pool the methanol extracts and evaporate to dryness to obtain the crude mycelial extract.
-
-
Combine the crude extracts for further purification.
Protocol 2: Reversed-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Fujianmycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Fujianmycin B.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the handling and application of this compound in aqueous solutions.
Issue 1: this compound Precipitates When Diluting Stock Solution into Aqueous Buffer
Q: I dissolved this compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several approaches to address this, ranging from simple to more complex formulation strategies.
This technique involves adding a water-miscible organic solvent to your aqueous buffer to increase the overall solubility of this compound.[1][2][3][4][5]
Experimental Protocol: Co-solvent System Development
-
Screening: Prepare a series of small-volume aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v). Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[2][4]
-
Titration: To each co-solvent/buffer mixture, slowly add your this compound stock solution dropwise while vortexing.
-
Observation: Visually inspect for the highest concentration of this compound that remains in solution without precipitation for a desired period (e.g., 24 hours).
-
Control: Ensure the final concentration of the co-solvent does not adversely affect your experimental system (e.g., cell viability, enzyme activity). Run a vehicle control with the co-solvent alone.
Table 1: Hypothetical Solubility of this compound in Different Co-solvent Systems
| Co-solvent (v/v % in PBS) | Maximum Achievable Concentration of this compound (µg/mL) |
| 0% (Control) | < 0.1 |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% Ethanol | 15 |
| 10% PEG 400 | 20 |
Workflow for Co-solvent Method
Caption: Workflow for using a co-solvent to improve solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[6][7][8][9][10][11]
Experimental Protocol: Cyclodextrin (B1172386) Inclusion Complex Formation
-
Cyclodextrin Selection: Choose a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high solubility and low toxicity.[6]
-
Preparation: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Complexation:
-
Solvent Evaporation Method: Dissolve this compound and HP-β-CD in a common solvent (e.g., methanol). Evaporate the solvent under vacuum, leaving a thin film. Reconstitute the film in your aqueous buffer.
-
Kneading Method: Create a paste of HP-β-CD with a small amount of water/alcohol. Add the this compound powder and knead thoroughly. Dry the mixture and then dissolve it in the aqueous buffer.[7]
-
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any un-complexed or precipitated drug.
-
Quantification: Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 2: Hypothetical Solubility Enhancement of this compound with HP-β-CD
| HP-β-CD Concentration (w/v %) | This compound Solubility (µg/mL) | Fold Increase |
| 0% | < 0.1 | - |
| 5% | 50 | >500 |
| 10% | 120 | >1200 |
| 20% | 250 | >2500 |
Workflow for Cyclodextrin Encapsulation
Caption: Workflow for cyclodextrin-based solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for making a this compound stock solution?
Q2: Can I use sonication or heating to improve the solubility of this compound?
A2: Yes, these methods can help, but with caveats. Sonication can aid in dispersing the compound and breaking down small aggregates, which may transiently increase solubility. Gentle heating can also increase the solubility of some compounds.[7] However, you must verify that this compound is stable under these conditions and will not degrade. Additionally, a solution prepared this way may be supersaturated and could precipitate over time as it cools or stands. These methods are often used in conjunction with other techniques like co-solvency or cyclodextrin complexation.
Q3: My experiment requires a very low concentration of organic solvent. What is the best formulation strategy?
A3: If you are limited to very low or no organic solvent, nanoparticle or liposomal formulations are excellent choices.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the lipid phase, shielding them from the aqueous environment.[12][13][14][15]
-
Polymeric Nanoparticles: this compound can be encapsulated within a biodegradable polymer matrix, forming nanoparticles that are readily dispersible in aqueous solutions.[16][17][18][19][20]
These advanced formulations can significantly increase the aqueous solubility of this compound and may also offer benefits like controlled release and improved stability.
Experimental Protocol: Liposomal Encapsulation (Thin-Film Hydration Method)
-
Lipid Preparation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[12][14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the flask wall.
-
Hydration: Add your aqueous buffer to the flask and hydrate (B1144303) the film by gentle agitation (e.g., rotation or vortexing) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis, gel filtration, or centrifugation.
Table 3: Hypothetical Characteristics of this compound Formulations
| Formulation Method | Vehicle | Max. Aqueous Conc. (µg/mL) | Key Advantage | Key Consideration |
| Co-solvency (5% DMSO) | Aqueous Buffer + DMSO | 25 | Simple and quick | Potential for solvent toxicity |
| Cyclodextrin (10% HP-β-CD) | Aqueous Buffer | 120 | Low toxicity, high capacity | May alter drug-receptor binding |
| Liposomal Encapsulation | Aqueous Buffer | >500 | No organic solvent in final prep | More complex preparation |
| Polymeric Nanoparticles | Aqueous Buffer | >500 | Controlled release potential | Requires specialized equipment |
Conceptual Pathway: Impact of Enhanced Solubility
Caption: Improved solubility enhances bioavailability and biological effect.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. wjbphs.com [wjbphs.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alzet.com [alzet.com]
- 7. japer.in [japer.in]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinaria.org [veterinaria.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amphotericin B Loaded Polymeric Nanoparticles for Treatment of Leishmania Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fujianmycin B Production in Submerged Culture
Welcome to the technical support center for the optimization of Fujianmycin B production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the submerged culture of Streptomyces species for the production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production in submerged culture?
A1: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a variety of nutritional and physical factors. Key parameters to consider for optimization include:
-
Medium Composition: Carbon sources, nitrogen sources, and mineral salts are critical. The type and concentration of these components can significantly impact biomass growth and secondary metabolite synthesis.
-
Fermentation Conditions: pH, temperature, dissolved oxygen levels, and agitation speed are crucial physical parameters that must be carefully controlled and optimized.
-
Inoculum Development: The age and size of the inoculum can affect the lag phase and overall productivity of the fermentation.
-
Genetic Regulation: The inherent genetic makeup of the producing strain, including the presence of specific regulatory genes, plays a fundamental role in the activation and level of this compound biosynthesis.
Q2: I am observing poor growth of my Streptomyces culture. What could be the cause?
A2: Poor biomass production can be attributed to several factors:
-
Suboptimal Medium: The carbon-to-nitrogen ratio may be imbalanced, or essential trace elements could be lacking. Review and optimize your medium composition.
-
Inappropriate pH: Streptomyces species generally prefer a near-neutral initial pH (around 7.0) for growth.[1][2] Extreme pH values can inhibit growth.
-
Incorrect Temperature: The optimal temperature for the growth of most Streptomyces species is typically around 28-30°C.[1][2]
-
Poor Aeration: Inadequate dissolved oxygen is a common limiting factor for the growth of these strictly aerobic bacteria. Ensure sufficient agitation and aeration.
-
Inoculum Quality: A contaminated or aged inoculum can lead to poor growth. Always use a fresh, healthy seed culture.
Q3: My Streptomyces culture is growing well, but the yield of this compound is low. How can I improve it?
A3: This is a common challenge in secondary metabolite production, often referred to as the "decoupling" of growth and production phases. Here are some strategies to enhance this compound yield:
-
Optimize Nutrient Sources: While some nutrients promote rapid growth, others are more favorable for secondary metabolism. For instance, slowly metabolized carbon sources like starch or glycerol (B35011) can sometimes lead to higher product yields compared to rapidly consumed sugars like glucose.
-
Two-Stage Culture: Consider a two-stage process where the initial phase focuses on rapid biomass accumulation, followed by a shift in medium composition or physical parameters to induce secondary metabolite production.
-
Precursor Feeding: Since this compound is an anthraquinone, a polyketide-derived compound, providing precursors to the polyketide synthesis pathway could potentially boost production.
-
Elicitor Addition: The addition of certain chemical or biological elicitors can sometimes trigger or enhance the production of secondary metabolites.
-
Genetic Engineering: Overexpression of positive regulatory genes or deletion of negative regulators within the this compound biosynthetic gene cluster can significantly increase yield.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | - Inappropriate medium composition (unfavorable C/N ratio).- Suboptimal pH for production phase.- Insufficient dissolved oxygen.- Feedback inhibition by the product.- Repression of biosynthetic genes. | - Screen different carbon and nitrogen sources.- Control pH during fermentation, as the optimal pH for production may differ from the growth optimum.- Increase agitation and/or aeration rate.- Consider in-situ product removal strategies.- Investigate the effect of adding known inducers of secondary metabolism. |
| High Biomass, Low Productivity | - Rapid consumption of primary carbon source leading to catabolite repression.- Nutrient limitation for secondary metabolism.- Shift in metabolism away from this compound biosynthesis. | - Test slowly metabolized carbon sources.- Supplement with limiting nutrients (e.g., phosphate, specific amino acids) at the onset of the production phase.- Implement a fed-batch strategy to maintain low levels of the primary carbon source. |
| Inconsistent Batch-to-Batch Production | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature, DO). | - Standardize inoculum preparation protocol (age, cell density).- Ensure precise and consistent media preparation.- Implement robust monitoring and control of fermentation parameters. |
| Foaming in the Fermenter | - High concentration of proteins or other surface-active compounds in the medium.- High agitation and aeration rates. | - Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Data Presentation: Fermentation Parameter Optimization
The following table summarizes typical ranges for key fermentation parameters that can be optimized for secondary metabolite production in Streptomyces. These values are starting points for developing a robust fermentation process for this compound.
| Parameter | Typical Range for Optimization | Notes |
| Temperature | 25 - 35°C | The optimal temperature for growth and production may differ.[1][2] |
| Initial pH | 6.0 - 8.0 | pH can shift during fermentation; pH control is often beneficial.[1] |
| Agitation Speed | 150 - 250 rpm (shake flask) | Influences oxygen transfer and shear stress. |
| Inoculum Size | 2 - 10% (v/v) | A higher inoculum can shorten the lag phase but may not always lead to higher final titers. |
| Incubation Time | 5 - 12 days | Production often peaks in the late stationary phase. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
Objective: To identify the optimal carbon source for this compound production.
Materials:
-
Streptomyces fujianensis spore stock or vegetative inoculum.
-
Basal fermentation medium (containing all necessary nutrients except the carbon source).
-
Various carbon sources (e.g., glucose, starch, glycerol, maltose, fructose) to be tested at a fixed concentration (e.g., 20 g/L).
-
Shake flasks (250 mL).
-
Shaking incubator.
-
Analytical method for quantifying this compound (e.g., HPLC).
Procedure:
-
Prepare the basal fermentation medium and dispense equal volumes (e.g., 50 mL) into a series of 250 mL shake flasks.
-
Add a different carbon source to each set of triplicate flasks to the final desired concentration. Include a control with no added carbon source.
-
Autoclave the flasks.
-
Inoculate each flask with a standardized amount of Streptomyces fujianensis inoculum.
-
Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 10 days).
-
At the end of the fermentation, harvest the broth.
-
Separate the biomass from the supernatant by centrifugation or filtration.
-
Extract this compound from the supernatant and/or biomass using an appropriate solvent.
-
Quantify the concentration of this compound using a validated analytical method.
-
Compare the yields obtained with different carbon sources to identify the most suitable one.
Protocol 2: Response Surface Methodology (RSM) for Optimization of Key Fermentation Parameters
Objective: To investigate the interactive effects of multiple parameters and determine the optimal conditions for this compound production.
Methodology:
-
Factor Screening: Use a Plackett-Burman design to screen for the most significant factors affecting this compound production from a larger set of variables (e.g., concentrations of 3-4 medium components, pH, temperature).
-
Central Composite Design (CCD): Once the most influential factors are identified (e.g., starch concentration, peptone concentration, and initial pH), use a CCD to explore the quadratic response surface and identify the optimal levels for these factors. The design will include factorial points, axial points, and center points.
-
Data Analysis: After conducting the experiments according to the CCD matrix, measure the this compound yield for each run. Fit the experimental data to a second-order polynomial equation. Use statistical software to analyze the results, generate response surface plots, and determine the optimal conditions for maximizing this compound production.
Visualizations
Caption: A typical workflow for the systematic optimization of fermentation parameters.
Caption: A simplified diagram of the polyketide biosynthetic pathway leading to anthraquinones.
References
Preventing contamination in Streptomyces cultures for Fujianmycin B production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in Stre-ptomyces cultures for the production of Fujianmycin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Streptomyces cultures?
A1: Contamination in Streptomyces cultures can originate from various sources. These include airborne spores of fungi and other bacteria, contaminated work surfaces, non-sterile equipment and media, and the researchers themselves.[1][2] Streptomyces has a relatively long doubling time of 4-6 hours, making it particularly susceptible to being overgrown by common contaminants like E. coli and Bacillus species, which have much shorter doubling times.
Q2: What are the initial signs of contamination in a liquid Streptomyces culture?
A2: Early detection of contamination is crucial. Visual cues in liquid cultures include unexpected changes in the color or turbidity of the medium, the appearance of unusual microbial growth (e.g., fuzzy balls for fungi, distinct colonies for yeast or other bacteria), and abnormal smells.[1][2] A sudden drop in pH or dissolved oxygen levels that is not consistent with typical Streptomyces growth can also indicate a contamination event.
Q3: How can I confirm if my culture is contaminated?
A3: Microscopic examination is a direct way to confirm contamination. A small sample of the culture can be observed under a microscope to identify foreign microorganisms. Additionally, plating a sample of the culture broth onto a rich nutrient agar (B569324) and incubating it can reveal the presence of contaminants, which will often grow much faster than Streptomyces.
Q4: Are there any chemical agents I can add to my culture to prevent contamination?
A4: While the primary defense against contamination is strict aseptic technique, certain antimicrobial agents can be used. Antifungal agents like nystatin (B1677061) (25 μg/ml) and cycloheximide (B1669411) can be added to the media to inhibit fungal growth.[3] To prevent bacterial contamination, antibiotics such as rifampicin (B610482) (5 μg/ml) can be used, though care must be taken to ensure they do not inhibit the growth of your Streptomyces strain.[3] It is essential to perform preliminary tests to determine the sensitivity of your specific Streptomyces strain to any added antimicrobial agents.
Troubleshooting Guides
Issue 1: Persistent Fungal Contamination
Symptoms:
-
White or colored fuzzy growth on the surface of solid media or floating in liquid culture.
-
A musty or earthy odor.
-
Microscopic observation reveals filamentous structures with spores, distinct from Streptomyces mycelia.
Possible Causes and Solutions:
| Cause | Solution |
| Airborne Spores | Work in a certified biological safety cabinet (BSC). Minimize the time plates and flasks are open. Keep the lab environment clean and reduce traffic. |
| Contaminated Spore Stocks | Prepare fresh spore stocks from a pure culture. Filter spore suspensions to remove hyphal fragments.[4] |
| Improper Sterilization | Ensure autoclave reaches and maintains 121°C for at least 20-30 minutes for liquids and equipment. Use autoclave indicator tape to verify sterilization. |
| Contaminated Media Components | Use high-purity water and reagents. Sterilize heat-sensitive components by filtration (0.22 µm filter). |
Issue 2: Recurring Bacterial Contamination
Symptoms:
-
Rapid increase in turbidity of liquid culture, often turning it milky or cloudy.[5]
-
Formation of distinct, often shiny or mucoid, colonies on solid media that differ from the typical chalky appearance of Streptomyces.
-
A foul or sour smell.
-
Microscopic observation shows motile, single-celled organisms.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aseptic Technique | Strictly follow aseptic techniques. Flame the mouths of tubes and flasks before and after transfers. Use sterile loops, pipettes, and other equipment for every manipulation.[6][7] |
| Contaminated Inoculum | Re-streak the Streptomyces culture from a glycerol (B35011) stock onto a fresh plate to obtain a pure, isolated colony for inoculation. |
| Ineffective Sterilization of Equipment | Disassemble and thoroughly clean all equipment before autoclaving. Ensure steam can penetrate all parts of the equipment. |
| Contaminated Water Bath or Incubator | Regularly clean and disinfect water baths and incubators. Use a disinfectant that is effective against a broad spectrum of bacteria. |
Data Presentation
Table 1: Effect of pH on Antimicrobial Metabolite Production by Streptomyces spp.
| pH | S. spectabilis (Inhibition Zone, mm) | S. purpurascens (Inhibition Zone, mm) | S. coeruleorubidus (Inhibition Zone, mm) | S. lavendofoliae (Inhibition Zone, mm) |
| 4 | 12.3 ± 0.6 | 10.1 ± 0.5 | 11.2 ± 0.4 | 9.8 ± 0.7 |
| 5 | 15.1 ± 0.4 | 12.5 ± 0.3 | 13.8 ± 0.6 | 11.5 ± 0.5 |
| 6 | 14.2 ± 0.5 | 14.3 ± 0.6 | 16.2 ± 0.5 | 13.1 ± 0.4 |
| 7 | 13.5 ± 0.3 | 16.8 ± 0.7 | 15.1 ± 0.4 | 14.8 ± 0.6 |
| 8 | 11.8 ± 0.6 | 15.2 ± 0.5 | 14.3 ± 0.3 | 16.2 ± 0.5 |
| 9 | 10.1 ± 0.4 | 13.1 ± 0.4 | 12.5 ± 0.6 | 17.1 ± 0.7 |
| 10 | 9.2 ± 0.5 | 11.5 ± 0.6 | 10.8 ± 0.4 | 18.3 ± 0.4 |
Data adapted from Bundale, S., et al. (2015). This table illustrates how optimal pH for the production of bioactive metabolites can vary significantly between different Streptomyces species.[8]
Table 2: Influence of Temperature on Bioactive Metabolite Production by Streptomyces spp.
| Temperature (°C) | S. spectabilis (Inhibition Zone, mm) | S. purpurascens (Inhibition Zone, mm) | S. coeruleorubidus (Inhibition Zone, mm) | S. lavendofoliae (Inhibition Zone, mm) |
| 25 | 13.2 ± 0.5 | 14.1 ± 0.6 | 13.5 ± 0.4 | 15.2 ± 0.6 |
| 30 | 15.1 ± 0.4 | 16.8 ± 0.7 | 14.8 ± 0.5 | 18.3 ± 0.4 |
| 35 | 14.5 ± 0.6 | 15.5 ± 0.4 | 16.2 ± 0.5 | 17.1 ± 0.5 |
| 40 | 11.3 ± 0.4 | 12.3 ± 0.5 | 12.1 ± 0.3 | 14.3 ± 0.7 |
Data adapted from Bundale, S., et al. (2015). This table shows that while 30°C is optimal for many Streptomyces species, some may produce more bioactive compounds at slightly higher temperatures.[8]
Experimental Protocols
Protocol 1: Aseptic Inoculation of Liquid Streptomyces Culture
Materials:
-
Biological safety cabinet (BSC)
-
Bunsen burner
-
Sterile baffled Erlenmeyer flask with sterile growth medium
-
Pure culture of Streptomyces on an agar plate or a glycerol stock
-
Sterile inoculation loop or sterile pipette tips
-
70% ethanol (B145695) for disinfection
Methodology:
-
Decontaminate the work surface of the BSC with 70% ethanol.
-
Arrange all necessary materials within the BSC to minimize movement.
-
Light the Bunsen burner to create a sterile updraft.
-
If using a plate culture, sterilize the inoculation loop in the flame until it is red-hot and allow it to cool.
-
Slightly lift the lid of the Petri dish and gently scrape a small amount of mycelium or spores from the surface of a single, well-isolated colony.
-
Immediately and carefully transfer the inoculum to the flask containing the sterile medium. Briefly flame the mouth of the flask before and after inoculation.
-
If using a glycerol stock, thaw it and use a sterile pipette to transfer a small aliquot (e.g., 100 µL) to the culture flask, again flaming the mouth of the flask.
-
Securely close the flask and place it in a shaking incubator at the optimal temperature and agitation speed for your Streptomyces strain.
Protocol 2: Preparation of Streptomyces Spore Stock
Materials:
-
Confluent plate of sporulating Streptomyces
-
Sterile distilled water
-
Sterile cotton swabs or a sterile spreader
-
Sterile centrifuge tubes
-
Sterile 50% glycerol solution
-
Centrifuge
Methodology:
-
Aseptically add a few milliliters of sterile distilled water to the surface of a mature, sporulating Streptomyces plate.
-
Gently scrape the surface with a sterile cotton swab or spreader to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
To separate spores from mycelial fragments, you can filter the suspension through sterile cotton wool packed into the tip of a pipette.[4]
-
Centrifuge the spore suspension at a low speed (e.g., 2000 x g) for 10 minutes to pellet the spores.
-
Carefully decant the supernatant and resuspend the spore pellet in a small volume of sterile 50% glycerol.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.
Visualizations
Caption: A logical workflow for troubleshooting contamination events.
Caption: A stepwise workflow for maintaining aseptic technique.
References
- 1. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 2. Troubleshooting Fermentation: Common Problems and Solutions | Figaro Shakes [figaroshakes.com]
- 3. ijcrr.com [ijcrr.com]
- 4. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 5. researchgate.net [researchgate.net]
- 6. Aseptic techniques [practicalbiology.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Enhancing the bioactivity of Fujianmycin B through chemical modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioactivity of Fujianmycin B and other related angucyclinone compounds through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
This compound is a member of the angucyclinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] While specific quantitative bioactivity data for this compound is not extensively documented in publicly available literature, related angucyclinone derivatives have shown significant inhibitory effects against various bacterial strains and cancer cell lines.[4][5][6] For instance, the related compound Actetrophenol A has demonstrated potent activity against multiple resistant Staphylococcus aureus and Enterococcus faecium with MIC values of 4 μg/ml.[6]
Q2: What are the common strategies for enhancing the bioactivity of angucyclinones like this compound?
Common strategies to enhance the bioactivity of angucyclinones involve chemical modifications to their core structure.[3][7] These modifications are often focused on:
-
Glycosylation: The attachment of sugar moieties can significantly influence the compound's solubility, target recognition, and overall efficacy.[3]
-
Hydroxylation and Methylation: Introduction or modification of hydroxyl and methyl groups on the angucyclinone backbone can alter the compound's electronic properties and binding affinity to its biological target.[8]
-
Ring Modification: Altering the tetracyclic ring system, for example, by creating aza-analogues, can lead to novel derivatives with enhanced or different biological activities.[3]
Q3: What are the key considerations before starting a chemical modification experiment with this compound?
Before proceeding with chemical modifications, it is crucial to:
-
Characterize the starting material: Ensure the purity and structural integrity of your this compound sample using techniques like NMR and mass spectrometry.
-
Understand the reactivity of the molecule: The angucyclinone scaffold has multiple potential reaction sites. A thorough understanding of its chemical properties will help in designing specific and efficient modification strategies.
-
Select appropriate protecting groups: To achieve regioselectivity during synthesis, it is often necessary to protect certain functional groups from reacting.
-
Plan for purification: Developing a robust purification strategy (e.g., chromatography) is essential to isolate the desired modified compound from a complex reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Modified this compound Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature, if the starting material is stable under these conditions.- Use a higher excess of the modifying reagent. |
| Side reactions | - Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway.- Employ protecting groups to block reactive sites that may lead to unwanted byproducts. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation.- Use milder reaction conditions. |
| Inefficient purification | - Optimize the chromatography conditions (e.g., solvent system, column material).- Consider alternative purification techniques such as preparative HPLC or crystallization. |
Problem 2: Difficulty in Characterizing the Modified this compound Derivative
| Possible Cause | Troubleshooting Step |
| Complex NMR spectra | - Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.- Compare the spectra of the modified compound with that of the starting material to identify changes. |
| Ambiguous mass spectrometry data | - Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.- Analyze fragmentation patterns to confirm the structure. |
| Presence of impurities | - Re-purify the compound using a different chromatographic method or solvent system. |
Problem 3: Inconsistent Bioactivity Results of the Modified this compound Derivative
| Possible Cause | Troubleshooting Step |
| Impure compound | - Verify the purity of the compound using multiple analytical techniques (e.g., HPLC, LC-MS, NMR).- Ensure complete removal of residual solvents or reagents from the synthesis. |
| Compound instability | - Store the compound under appropriate conditions (e.g., low temperature, protected from light and air).- Prepare fresh solutions for each bioassay. |
| Variability in the bioassay | - Standardize the bioassay protocol, including cell density, incubation time, and reagent concentrations.- Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes the bioactivity of some representative angucyclinone derivatives. This data can serve as a benchmark when evaluating the activity of newly synthesized this compound analogs.
| Compound | Bioactivity | Cell Line/Organism | IC50 / MIC | Reference |
| 2-hydroxy-frigocyclinone | Cytotoxic | HL-60 | < 10 µM | [4][5] |
| 2-hydroxy-frigocyclinone | Cytotoxic | Bel-7402 | < 10 µM | [4][5] |
| 2-hydroxy-frigocyclinone | Cytotoxic | A549 | < 10 µM | [4][5] |
| 2-hydroxy-tetrangomycin | Antibacterial | Staphylococcus aureus | Variable | [4][5] |
| 2-hydroxy-tetrangomycin | Antibacterial | Bacillus subtilis | Variable | [4][5] |
| 2-hydroxy-tetrangomycin | Antifungal | Candida albicans | Variable | [4][5] |
| Actetrophenol A | Antibacterial | Staphylococcus aureus (MRSA) | 4 µg/ml | [6] |
| Actetrophenol A | Antibacterial | Enterococcus faecium (VRE) | 4 µg/ml | [6] |
Experimental Protocols
General Protocol for the Synthesis of an Aza-Angucyclinone Derivative
This protocol is a representative example of a hetero-Diels-Alder reaction to introduce a nitrogen atom into the angucyclinone framework.[3]
-
Preparation of the Azadiene: Synthesize the azadiene derivative from a suitable precursor (e.g., a shikimic acid derivative).
-
Diels-Alder Reaction: React the azadiene with a naphthoquinone dienophile in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the structure of the synthesized aza-angucyclinone using NMR (¹H, ¹³C) and mass spectrometry.
General Protocol for Bioactivity Screening (Anticancer)
This protocol outlines a standard MTT assay to evaluate the cytotoxic activity of modified this compound derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HL-60, Bel-7402, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for another 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for enhancing this compound bioactivity.
Caption: Troubleshooting logic for this compound modification experiments.
Caption: Postulated apoptotic signaling pathway for an angucyclinone.
References
- 1. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 [mdpi.com]
- 2. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring D-Modified and Highly Reduced Angucyclinones From Marine Sediment-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ring D-Modified and Highly Reduced Angucyclinones From Marine Sediment-Derived Streptomyces sp. [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Fujianmycin B and Doxorubicin
A comprehensive guide for researchers and drug development professionals on the antibacterial activities of the benz[a]anthraquinone antibiotic, Fujianmycin B, and the well-known anthracycline, doxorubicin (B1662922). This document outlines their known mechanisms of action, presents available antibacterial activity data, and provides detailed experimental protocols for further investigation.
Introduction
The increasing challenge of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Natural products, particularly those derived from microorganisms, have historically been a rich source of antibiotics. This guide provides a comparative overview of two such compounds: this compound, a member of the benz[a]anthraquinone class of antibiotics, and doxorubicin, a widely used anthracycline chemotherapy agent that also exhibits antibacterial properties. While doxorubicin's antibacterial activities have been characterized to some extent, data on this compound is notably scarce, precluding a direct, data-driven comparison. This document summarizes the available information on both compounds and their respective classes to inform future research and drug discovery efforts.
This compound: An Underexplored Benz[a]anthraquinone Antibiotic
Fujianmycins A and B are classified as benz[a]anthraquinone antibiotics, first isolated from a Streptomyces species in 1985.[1] A related compound, Fujianmycin C, was later isolated from a marine-derived Streptomyces species and showed antibacterial activity against Streptomyces viridochromogenes. Despite its early discovery, there is a significant lack of publicly available data regarding the specific antibacterial spectrum, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action of this compound.
General Antibacterial Mechanisms of Anthraquinones
As a member of the anthraquinone (B42736) family, this compound may share common antibacterial mechanisms with other compounds in this class. The antibacterial actions of anthraquinones are multifaceted and can include:
-
Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.
-
Cell Wall Disruption: Damaging the integrity of the bacterial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes of DNA replication, transcription, and translation.
-
Blockage of Energy Metabolism: Disrupting the metabolic pathways that generate energy for the bacterial cell.[2][3]
Further research is critically needed to determine which of these mechanisms are relevant to this compound and to quantify its antibacterial efficacy.
Doxorubicin: An Anticancer Agent with Antibacterial Activity
Doxorubicin is an anthracycline antibiotic primarily used in cancer chemotherapy. Its cytotoxic effects are well-documented, but it also possesses antibacterial properties, particularly against Gram-positive bacteria.
Mechanism of Antibacterial Action
Doxorubicin's antibacterial effects are thought to stem from its ability to:
-
Intercalate into DNA: Doxorubicin inserts itself between the base pairs of bacterial DNA, disrupting its replication and transcription.
-
Inhibit Topoisomerase II: By interfering with this essential enzyme, doxorubicin prevents the proper management of DNA supercoiling during replication, leading to DNA damage.
-
Generate Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin can produce ROS, which cause damage to various cellular components, including DNA, proteins, and lipids.
Antibacterial Spectrum and Potency
Studies have shown that doxorubicin exhibits inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus.[4] However, its efficacy against Gram-negative bacteria like Escherichia coli is reported to be limited.[4] One study has suggested that doxorubicin may promote biofilm formation in Pseudomonas aeruginosa despite reducing the levels of the signaling molecule c-di-GMP.[5]
Table 1: Reported Antibacterial Activity of Doxorubicin
| Bacterium | Strain | Method | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | Not Specified | Inhibitory effect observed | [4] |
| Escherichia coli | Not Specified | Not Specified | No inhibitory effect observed | [4] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | Promotes biofilm formation | [5] |
Note: The available data on doxorubicin's MIC values against a comprehensive panel of bacteria is limited in the reviewed literature. The table reflects the qualitative observations from the cited studies.
Experimental Protocols for Assessing Antibacterial Activity
To facilitate further research and enable a direct comparison of this compound and doxorubicin, standardized methods for determining antibacterial susceptibility are essential. The following are detailed protocols for two commonly used methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[6][7][8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]
-
Bacterial culture in the logarithmic growth phase
-
Stock solutions of the test compounds (this compound and doxorubicin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of each test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Dilute the bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound and to a positive control well (containing only MHB and bacteria). A negative control well should contain only MHB.
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[6]
-
Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]
Caption: Workflow for the Broth Microdilution Method.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[10][11]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates[12]
-
Sterile cotton swabs
-
Bacterial culture in the logarithmic growth phase
-
Sterile filter paper disks (6 mm in diameter)
-
Solutions of the test compounds (this compound and doxorubicin) at known concentrations
-
Incubator
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[11]
-
Apply Disks: Aseptically place the filter paper disks, impregnated with a known amount of the test compound, onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[13]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.
Conclusion and Future Directions
A direct and comprehensive comparison of the antibacterial activity of this compound and doxorubicin is currently not feasible due to the lack of specific experimental data for this compound. While doxorubicin exhibits some antibacterial properties, particularly against Gram-positive bacteria, its primary application remains in oncology. This compound, as a member of the benz[a]anthraquinone class of antibiotics, holds potential as an antibacterial agent, but its efficacy remains to be systematically evaluated.
Future research should focus on:
-
Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Elucidating the specific mechanism of action of this compound.
-
Conducting in vivo studies to assess the efficacy and toxicity of this compound in animal models of infection.
Such studies are essential to unlock the potential of this compound and to determine its viability as a lead compound for the development of new antibacterial therapies.
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms [ouci.dntb.gov.ua]
- 4. The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 5. The anti-cancerous drug doxorubicin decreases the c-di-GMP content in Pseudomonas aeruginosa but promotes biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. asm.org [asm.org]
- 12. apec.org [apec.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fujianmycin B and Other Benz[a]anthraquinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The benz[a]anthraquinone class of antibiotics, primarily isolated from Streptomyces species, represents a promising area of research for novel therapeutic agents. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. This guide provides a comparative overview of Fujianmycin B and other notable benz[a]anthraquinone antibiotics, focusing on their performance based on available experimental data.
Performance Comparison
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Antibiotic | Test Organism | MIC | Reference |
| This compound | Data Not Available | N/A | |
| Dioxamycin | Gram-positive bacteria | Data Not Available | |
| Brasiliquinone A | Gram-positive bacteria | Data Not Available | [1] |
| Brasiliquinone B | Gram-positive bacteria | Data Not Available | [1] |
| Brasiliquinone C | Gram-positive bacteria | Data Not Available | [1] |
| Brasiliquinone D | Bacillus Calmette-Guérin (BCG) | 25 µM | |
| Brasiliquinone E | Bacillus Calmette-Guérin (BCG) | 25 µM | |
| YM-181741 | Helicobacter pylori | 0.2 µg/mL |
Table 2: Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)
| Antibiotic | Cell Line | IC50 | Reference |
| This compound | Data Not Available | N/A | |
| Dioxamycin | Tumor cells | Data Not Available | |
| Brasiliquinone A | P388/ADR (doxorubicin-resistant leukemia) | Active (quantitative data not available) | [1] |
| Brasiliquinone B | P388/ADR (doxorubicin-resistant leukemia) | Active (quantitative data not available) | [1] |
| Brasiliquinone C | P388/ADR (doxorubicin-resistant leukemia) | Active (quantitative data not available) | [1] |
| YM-181741 | Data Not Available | N/A |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of these antibiotics. The following are detailed protocols for key experiments typically cited in the evaluation of such compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antibacterial potency. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination
References
Uncharted Territory: The Synergistic Potential of Fujianmycin B Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and databases has revealed a significant gap in the current understanding of Fujianmycin B, a compound for which no publicly available data on its synergistic effects with other antibiotics could be found. Extensive searches for its chemical class, mechanism of action, and any related combination studies have yielded no specific results, precluding the creation of a detailed comparison guide as requested.
The initial aim was to provide researchers, scientists, and drug development professionals with a thorough analysis of this compound's synergistic capabilities, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways. However, the absence of any foundational research on this specific compound makes such an analysis impossible at this time.
For a meaningful comparison guide to be constructed, foundational data is essential. This would typically include:
-
Identification of this compound: Determining its chemical structure and classifying it within a known family of antibiotics. This information is crucial for predicting potential synergistic partners based on their mechanisms of action.
-
Mechanism of Action: Understanding how this compound exerts its antimicrobial effects is fundamental to hypothesizing and testing synergistic combinations.
-
In Vitro Synergy Studies: Data from checkerboard assays, time-kill curves, or similar experiments that quantify the synergistic, additive, or antagonistic effects of this compound when combined with other antibiotics. This quantitative data, often expressed as a Fractional Inhibitory Concentration (FIC) index, is the cornerstone of any synergy comparison.
-
Spectrum of Activity: Knowledge of the specific bacteria that this compound is effective against would be necessary to identify relevant antibiotic combinations for targeting particular pathogens.
Without this primary information, any discussion of synergistic effects would be purely speculative and would not meet the rigorous, data-driven standards required for a scientific audience.
It is possible that "this compound" is a novel or emerging compound that has not yet been extensively reported in peer-reviewed literature. Alternatively, it may be referred to by a different name in scientific databases or be a compound under investigation in private research that has not been publicly disclosed.
Researchers interested in the potential synergistic effects of novel antimicrobial compounds are encouraged to first establish the foundational pharmacological profile of the agent . Once the mechanism of action and spectrum of activity are understood, systematic in vitro screening with antibiotics from different classes can be undertaken to identify promising synergistic combinations.
As the scientific community continues to explore novel antimicrobial agents to combat the growing threat of antibiotic resistance, it is hoped that information regarding compounds like this compound will become available. Future research will be critical to unlocking their potential, both as standalone agents and as part of powerful synergistic therapies. At present, however, the synergistic profile of this compound remains an uncharted area of research.
Validating the Mechanism of Action of Fujianmycin B: A Comparative Analysis
Fujianmycin B, a member of the benz[a]anthraquinone class of antibiotics produced by Streptomyces species, represents a potential candidate for antibacterial drug development. However, a comprehensive validation of its precise mechanism of action remains an area of active investigation. This guide provides a comparative overview of the potential mechanisms of action for this compound, drawing parallels with related anthraquinone (B42736) antibiotics and outlining the experimental approaches required for definitive validation.
While specific experimental data on this compound is limited in publicly accessible literature, the broader family of anthraquinone antibiotics offers insights into its likely modes of action. These compounds are known to exert their antibacterial effects through various cellular and molecular targets. This guide will explore these potential mechanisms and compare them with established antibiotic classes.
Potential Mechanisms of Action of Anthraquinone Antibiotics
Anthraquinones can interfere with several critical bacterial processes. The primary proposed mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: A key mechanism for many antibiotics, including some anthraquinones, is the disruption of DNA and RNA synthesis. This can occur through the inhibition of essential enzymes like DNA gyrase, topoisomerase IV, or RNA polymerase. For instance, a study on an anthraquinone isolated from Streptomyces galbus suggested potential inhibition of Topoisomerase IV through molecular docking studies.
-
Disruption of Protein Synthesis: Similar to well-established antibiotics like macrolides and tetracyclines, some compounds from Streptomyces are known to target bacterial ribosomes, thereby inhibiting protein synthesis. This remains a plausible, though unconfirmed, mechanism for this compound.
-
Cell Wall and Membrane Disruption: Some antibacterial agents exert their effects by compromising the integrity of the bacterial cell wall or membrane. While less commonly reported for anthraquinones, this mechanism cannot be entirely ruled out without specific experimental evidence.
-
Inhibition of Biofilm Formation and Energy Metabolism: Anthraquinones have also been reported to interfere with bacterial biofilm formation and disrupt cellular energy metabolism, representing additional potential avenues for their antibacterial activity.
Comparative Analysis with Other Antibiotics
To understand the potential significance of this compound's mechanism, it is useful to compare it with other well-characterized antibiotics.
| Mechanism of Action | This compound (Hypothesized) | Alternative Antibiotics | Bacterial Target |
| Inhibition of DNA Synthesis | Possible | Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase, Topoisomerase IV |
| Inhibition of RNA Synthesis | Possible | Rifampicin (B610482) | RNA Polymerase |
| Inhibition of Protein Synthesis | Possible | Macrolides (e.g., Erythromycin), Tetracyclines | 50S or 30S Ribosomal Subunits |
| Cell Wall Synthesis Inhibition | Unlikely | Beta-lactams (e.g., Penicillin) | Penicillin-Binding Proteins |
Experimental Protocols for Mechanism of Action Validation
To definitively elucidate the mechanism of action of this compound, a series of key experiments are required. The following protocols provide a roadmap for such an investigation.
Nucleic Acid Synthesis Inhibition Assays
a) DNA Gyrase and Topoisomerase IV Inhibition Assay:
-
Objective: To determine if this compound inhibits the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
-
Methodology:
-
Purify DNA gyrase and topoisomerase IV from a target bacterial species.
-
Incubate the relaxed plasmid DNA (for gyrase) or catenated DNA (for topoisomerase IV) with the respective enzyme in the presence of varying concentrations of this compound.
-
Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a no-drug control.
-
Analyze the DNA topology by agarose (B213101) gel electrophoresis. Inhibition is observed as a lack of supercoiled or decatenated DNA compared to the control.
-
b) In Vitro Transcription Assay:
-
Objective: To assess the inhibitory effect of this compound on bacterial RNA polymerase.
-
Methodology:
-
Set up an in vitro transcription reaction containing purified bacterial RNA polymerase, a DNA template with a promoter, and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Add varying concentrations of this compound to the reactions. Use rifampicin as a positive control.
-
Incubate the reactions to allow transcription to occur.
-
Separate the resulting RNA transcripts by polyacrylamide gel electrophoresis and visualize by autoradiography. A decrease in the amount of transcript indicates inhibition.
-
Protein Synthesis Inhibition Assay
a) In Vitro Translation Assay:
-
Objective: To determine if this compound inhibits bacterial protein synthesis.
-
Methodology:
-
Prepare a cell-free transcription-translation system (e.g., S30 extract) from the target bacteria.
-
Use a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase).
-
Perform the in vitro translation reaction in the presence of different concentrations of this compound.
-
Include known protein synthesis inhibitors (e.g., erythromycin, tetracycline) as positive controls.
-
Measure the activity of the newly synthesized reporter protein. A reduction in reporter activity indicates inhibition of translation.
-
Visualizing Potential Pathways and Workflows
To conceptualize the potential mechanisms and the experimental approaches to validate them, the following diagrams are provided.
Caption: Potential molecular targets of this compound in bacteria.
Caption: Experimental workflow for validating this compound's mechanism of action.
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies with a Focus on Novel Antibiotics like Fujianmycin B
A critical challenge in the development of new antibiotics is the potential for cross-resistance, where bacteria resistant to one antibiotic exhibit resistance to other, often structurally related, compounds. This guide provides a framework for conducting and interpreting cross-resistance studies, a crucial step in preclinical antibiotic evaluation. Due to the limited publicly available data on Fujianmycin B, a benz[a]anthraquinone antibiotic isolated from Streptomyces species, this document will utilize illustrative examples and standardized protocols to guide researchers in designing their own investigations into this and other novel antimicrobial agents.
Understanding the Landscape of Cross-Resistance
Cross-resistance can emerge through various mechanisms, including target modification, enzymatic inactivation of the drug, or active efflux of the antibiotic from the bacterial cell. Understanding these mechanisms is paramount for predicting the utility of a new antibiotic and for designing strategies to overcome resistance. For instance, if a novel compound shares a mechanism of action with an existing class of antibiotics, it is plausible that resistance mechanisms to the existing class will confer resistance to the new compound.
Hypothetical Experimental Workflow for Assessing Cross-Resistance
A systematic approach is necessary to evaluate the cross-resistance profile of a new antibiotic. The following workflow outlines the key steps, from initial screening to in-depth mechanistic studies.
Caption: A generalized workflow for investigating cross-resistance of a novel antibiotic.
Comparative Data on Antibiotic Susceptibility
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotic classes. This data is for illustrative purposes to demonstrate how results from a cross-resistance study might be presented.
| Bacterial Strain | Resistance Mechanism | Erythromycin MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Gentamicin MIC (µg/mL) | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 (Susceptible) | None | 0.5 | 0.25 | 0.5 | 0.125 |
| S. aureus (Erm-mediated resistance) | Target modification (rRNA methylase) | >128 | 0.25 | 0.5 | 0.125 |
| S. aureus (Mef-mediated resistance) | Efflux pump | 32 | 0.25 | 0.5 | 0.25 |
| E. coli ATCC 25922 (Susceptible) | None | 2 | 0.015 | 1 | 8 |
| E. coli (AcrAB-TolC overexpression) | Efflux pump | 8 | 0.5 | 2 | 32 |
| E. coli (GyrA mutation) | Target modification (DNA gyrase) | 2 | 64 | 1 | 8 |
Interpretation of Hypothetical Data: In this example, the S. aureus strain with Erm-mediated resistance, which confers high-level resistance to macrolides like erythromycin, remains susceptible to this compound. This suggests that this compound may not be a substrate for this specific resistance mechanism. However, the strain overexpressing the Mef efflux pump shows a slight increase in the MIC for this compound, and the E. coli strain overexpressing the AcrAB-TolC efflux system shows a significant increase, indicating that this compound might be a substrate for certain efflux pumps. The lack of cross-resistance with ciprofloxacin in the GyrA mutant suggests a different target than DNA gyrase.
Experimental Protocols
A cornerstone of reproducible research is the detailed documentation of experimental methods. Below is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
-
Bacterial strains for testing.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solutions (e.g., this compound, comparator agents) at a known concentration.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
4. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
5. Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Potential Resistance Mechanisms and Signaling Pathways
The development of resistance can involve complex signaling pathways that regulate the expression of resistance-conferring genes. For example, the presence of an antibiotic might induce a two-component system, leading to the upregulation of an efflux pump.
Caption: A hypothetical signaling pathway for antibiotic-induced efflux pump expression.
Conclusion
A Comparative Analysis of the Biosynthetic Pathways of Fujianmycin B and Actinorhodin
A deep dive into the molecular machinery behind the synthesis of two distinct polyketide antibiotics, offering insights for researchers in natural product biosynthesis and drug development.
This guide provides a detailed comparative analysis of the biosynthetic pathways of Fujianmycin B, a benz[a]anthraquinone antibiotic, and actinorhodin (B73869), a well-characterized benzoisochromanequinone antibiotic. Both compounds are produced by Streptomyces species and belong to the diverse family of type II polyketide natural products. While the actinorhodin pathway is one of the most extensively studied models for type II polyketide synthase (PKS) systems, the specific genetic and enzymatic details of this compound biosynthesis are less well-defined. This comparison, therefore, juxtaposes the established actinorhodin pathway with a proposed pathway for this compound, inferred from the biosynthesis of structurally related anthraquinones.
Overview of the Biosynthetic Pathways
Both this compound and actinorhodin are synthesized via a type II PKS system, which involves a core set of enzymes that iteratively condense simple acyl-CoA precursors to form a poly-β-ketone backbone. This backbone then undergoes a series of cyclization and tailoring reactions, catalyzed by pathway-specific enzymes, to yield the final complex aromatic structures.
Actinorhodin , produced by Streptomyces coelicolor, is a dimeric molecule formed from two identical monomeric units. Its biosynthesis is initiated from one molecule of acetyl-CoA and seven molecules of malonyl-CoA. The resulting C16 polyketide chain undergoes a series of cyclizations, ketoreductions, and aromatizations, followed by a final oxidative dimerization to form the characteristic blue-pigmented antibiotic.
This compound , isolated from a Streptomyces species, possesses a distinct benz[a]anthraquinone core. While its biosynthetic gene cluster has not been explicitly characterized, it is hypothesized to be assembled from a C20 polyketide chain, likely derived from one acetyl-CoA and nine malonyl-CoA units. The subsequent cyclization and tailoring reactions would differ significantly from those in the actinorhodin pathway to generate its unique four-ring system.
Data Presentation: A Comparative Summary
The following table summarizes the key known and inferred features of the biosynthetic pathways for actinorhodin and this compound.
| Feature | Actinorhodin | This compound (Proposed) |
| Producing Organism | Streptomyces coelicolor A3(2) | Streptomyces sp. |
| Chemical Class | Benzoisochromanequinone | Benz[a]anthraquinone |
| Polyketide Backbone | C16 (octaketide) | C20 (decaketide) |
| Starter Unit | Acetyl-CoA | Acetyl-CoA |
| Extender Units | 7 x Malonyl-CoA | 9 x Malonyl-CoA |
| Core PKS Genes | actI (KSα, KSβ, ACP) | Hypothetical Type II PKS gene cluster |
| Key Tailoring Reactions | Ketoreduction, Aromatization, Dimerization | Ketoreduction, Aromatization, Angucycline-like cyclizations |
| Reported Yield | Variable, up to g/L scale in optimized strains | Not Reported |
Biosynthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the established biosynthetic pathway for actinorhodin and a proposed pathway for this compound.
Caption: Biosynthetic pathway of actinorhodin.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The study of type II polyketide biosynthetic pathways involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field.
Gene Knockout and Heterologous Expression
Objective: To identify the biosynthetic gene cluster and characterize the function of individual genes.
Protocol: Gene Knockout in Streptomyces using CRISPR-Cas9
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a specific guide RNA (sgRNA) targeting the gene of interest.
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA.
-
Clone the annealed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Construct a donor DNA template containing upstream and downstream homology arms of the target gene, flanking an optional selection marker.
-
-
Transformation into E. coli and Conjugation into Streptomyces:
-
Transform the final CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid) to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the CRISPR plasmid.
-
-
Screening and Verification of Mutants:
-
Isolate individual Streptomyces exconjugants and screen for the desired gene knockout by PCR using primers flanking the target gene.
-
Confirm the deletion by sequencing the PCR product.
-
Protocol: Heterologous Expression of the Actinorhodin Gene Cluster
-
Cloning of the Biosynthetic Gene Cluster:
-
Isolate the complete actinorhodin (act) gene cluster from S. coelicolor genomic DNA. This can be achieved through PCR amplification of the entire cluster or by using a cosmid library.
-
Clone the act cluster into a suitable integrative or replicative expression vector for Streptomyces (e.g., pSET152-derived vector).
-
-
Transformation into a Heterologous Host:
-
Introduce the expression vector containing the act cluster into a suitable heterologous host, such as Streptomyces lividans, which does not produce actinorhodin. Transformation can be achieved through protoplast transformation or intergeneric conjugation from E. coli.
-
-
Analysis of Production:
-
Cultivate the transformed S. lividans strain under conditions conducive to secondary metabolite production.
-
Monitor for the production of the characteristic blue pigment of actinorhodin.
-
Extract the metabolites from the culture and analyze by HPLC and mass spectrometry to confirm the production of actinorhodin.
-
In Vitro Enzymatic Assays
Objective: To characterize the biochemical function of individual enzymes in the biosynthetic pathway.
Protocol: In Vitro Reconstitution of the Minimal PKS
-
Protein Expression and Purification:
-
Individually clone the genes encoding the minimal PKS components (KSα, KSβ, and ACP) into an E. coli expression vector (e.g., pET series).
-
Express the proteins in E. coli BL21(DE3) and purify them using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
The apo-ACP needs to be converted to the active holo-form by incubation with a phosphopantetheinyl transferase (PPTase) such as Sfp.
-
-
In Vitro PKS Assay:
-
Combine the purified holo-ACP, KSα, and KSβ in a reaction buffer containing the starter unit (acetyl-CoA) and the extender unit ([14C]-labeled malonyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction and extract the polyketide product.
-
Analyze the product by thin-layer chromatography (TLC) and autoradiography to visualize the radioactively labeled polyketide.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative analysis of polyketide biosynthetic pathways.
Caption: General experimental workflow for pathway analysis.
Conclusion
The comparative analysis of the actinorhodin and the proposed this compound biosynthetic pathways highlights the conserved principles and the remarkable diversity within type II polyketide biosynthesis. Both pathways utilize a core set of PKS enzymes to generate a polyketide backbone, but diverge significantly in the subsequent tailoring steps, leading to structurally distinct final products. The well-characterized actinorhodin pathway serves as an invaluable blueprint for understanding and engineering polyketide biosynthesis. While further research is required to fully elucidate the genetic and enzymatic machinery responsible for this compound production, the methodologies and comparative framework presented here provide a solid foundation for future investigations into this and other novel polyketide pathways. Such studies are crucial for expanding our understanding of natural product biosynthesis and for the development of new therapeutic agents.
Comparative Efficacy of Novel Ribosome-Targeting Antibiotics Against Drug-Resistant Bacterial Strains
A comprehensive guide for researchers and drug development professionals on the performance of next-generation antibiotics, with a focus on Cresomycin and its analogues.
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with robust efficacy against multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of Cresomycin, a recently developed synthetic antibiotic, alongside other ribosome-targeting agents. The data presented herein is a synthesis of findings from recent preclinical studies, offering a quantitative and methodological overview for researchers in the field.
I. Comparative In Vitro Efficacy
The in vitro potency of an antibiotic is a critical indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Cresomycin in comparison to established antibiotics against a panel of clinically significant antibiotic-resistant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)
| Bacterial Strain | Resistance Profile | Cresomycin | Linezolid | Vancomycin | Doxycycline |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 | 1 | 1 | >64 |
| Streptococcus pneumoniae (MDR) | Penicillin-Resistant, Erythromycin-Resistant | 0.25 | 0.5 | 0.5 | 8 |
| Enterococcus faecalis (VRE) | Vancomycin-Resistant | 1 | 2 | >256 | 16 |
| Escherichia coli (ESBL) | Extended-Spectrum β-Lactamase Producer | 2 | >64 | >256 | 32 |
| Pseudomonas aeruginosa (MDR) | Multidrug-Resistant | 8 | >64 | >256 | >64 |
Data are representative values compiled from multiple preclinical studies.
II. Mechanism of Action and Resistance Evasion
Cresomycin exhibits a novel mechanism of action that enables it to overcome common resistance mechanisms. It binds to the bacterial 70S ribosome, inhibiting protein synthesis. Its rigid, pre-organized conformation allows for a tighter and more extensive interaction with the ribosomal RNA, even in the presence of resistance-conferring modifications.
Figure 1. Mechanism of action of Cresomycin.
A key challenge for many ribosome-targeting antibiotics is the enzymatic modification of ribosomal RNA, which can block drug binding. Cresomycin's structure allows it to bypass these modifications, maintaining its efficacy.
Figure 2. Evasion of resistance by Cresomycin.
III. Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of new antibiotics.
A. Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic.
Figure 3. Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
B. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Detailed Methodology:
-
Preparation: Prepare flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 4x, and 16x the MIC). Also, prepare a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of viable colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
IV. Conclusion
The data and methodologies presented in this guide underscore the potential of novel synthetic antibiotics like Cresomycin in combating antibiotic-resistant infections. The robust in vitro activity against a broad spectrum of resistant pathogens, coupled with a mechanism that evades common resistance pathways, positions Cresomycin as a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the evaluation of new antimicrobial agents, facilitating comparative analysis and informed decision-making in the drug discovery pipeline. Researchers are encouraged to utilize these methodologies to further explore the efficacy and mechanisms of next-generation antibiotics.
In-depth Analysis of Fujianmycin B and its Analogs Remains Elusive Due to Limited Publicly Available Data
A comprehensive comparison guide on the structure-activity relationship (SAR) of Fujianmycin B and its analogs cannot be provided at this time. Despite confirming the existence of this compound as a benz[a]anthraquinone antibiotic isolated from a Streptomyces species in 1985, and identifying a subsequent analog, Fujianmycin C, detailed information critical for a thorough analysis is not available in the public domain.
The initial discovery of Fujianmycin A and B was reported in a 1985 publication in the Journal of Antibiotics.[1] More recently, a 2010 study described the isolation of a new analog, Fujianmycin C, from a marine-derived Streptomyces species. While these findings establish the existence of a Fujianmycin family of compounds, access to the full-text of these research articles, which would contain the necessary detailed data for a comparative guide, is restricted.
To construct a meaningful and objective comparison guide as requested, the following specific information is essential:
-
Detailed Chemical Structures: The precise chemical structures of this compound and its analogs are required to understand the molecular modifications between the compounds.
-
Quantitative Biological Data: Experimental data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are crucial for quantitatively comparing the potency and activity of each analog against various cell lines or microbial strains.
-
Experimental Protocols: Detailed methodologies of the bioassays used to determine the biological activity are necessary for researchers to understand the context and reproducibility of the data.
Without access to this fundamental information, a scientifically sound analysis of the structure-activity relationships is not possible. The core requirements of data presentation in structured tables, detailed experimental protocols, and the creation of a logical diagram illustrating the SAR cannot be fulfilled.
Further research and the publication of more detailed studies on this compound and its analogs in open-access formats will be necessary before a comprehensive comparison guide can be developed for the scientific community.
References
Benchmarking Fujianmycin B: A Comparative Analysis Against Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel benz[a]anthraquinone antibiotic, Fujianmycin B, against established, commercially available antibiotics targeting Gram-positive bacteria. Due to the limited publicly available data on this compound, this report utilizes a plausible, hypothetical dataset to illustrate its potential comparative efficacy and to provide a framework for future in-vitro assessments. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction to this compound and Comparator Antibiotics
This compound is a member of the benz[a]anthraquinone class of antibiotics, originally isolated from a Streptomyces species.[1] While specific research on this compound is limited, the broader class of anthraquinone (B42736) antibiotics is known for a variety of antibacterial mechanisms, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.
For this comparative analysis, the following commercially available antibiotics, known for their efficacy against Gram-positive pathogens, have been selected:
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is a standard therapy for serious infections caused by Gram-positive bacteria.
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by preventing the formation of the initiation complex.
-
Daptomycin: A cyclic lipopeptide antibiotic that disrupts multiple aspects of bacterial cell membrane function.
Comparative Antimicrobial Activity
The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and time-kill assay data for this compound and the comparator antibiotics against common Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound (Hypothetical) | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MRSA) | 4 | 2 | 2 | 1 |
| Staphylococcus epidermidis | 2 | 1 | 1 | 0.5 |
| Enterococcus faecalis (VRE) | 8 | >64 | 2 | 4 |
| Streptococcus pneumoniae | 1 | 0.5 | 1 | 0.25 |
Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)
| Organism | This compound (Hypothetical) | Vancomycin | Linezolid | Daptomycin |
| S. aureus (MRSA) | 3.5 | 3.2 | 2.8 | 4.1 |
| E. faecalis (VRE) | 3.1 | 0.5 | 2.5 | 3.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a standard procedure for determining MIC values.[3][4][5]
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[6][7][8][9][10]
Protocol:
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is added to flasks containing the antibiotics at concentrations corresponding to their MIC values (e.g., 1x, 2x, and 4x MIC). A growth control flask without any antibiotic is also included.
-
Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The samples are serially diluted, plated on appropriate agar (B569324) plates, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for benz[a]anthraquinone antibiotics and the workflows for the experimental protocols.
Caption: Proposed multifaceted mechanism of action for this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Time-Kill assay.
Conclusion
This guide presents a comparative framework for evaluating the antimicrobial potential of this compound. While the presented data for this compound is hypothetical, it underscores the necessity for further empirical investigation into this and other novel benz[a]anthraquinone antibiotics. The provided experimental protocols offer a standardized approach for conducting such research, ensuring that future data can be reliably compared against existing and emerging antimicrobial agents. The multifaceted mechanism of action proposed for this class of compounds suggests they may be promising candidates for further drug development in an era of increasing antibiotic resistance.
References
- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. actascientific.com [actascientific.com]
- 9. Time Kill Assay | PDF | Antimicrobial | Assay [scribd.com]
- 10. nelsonlabs.com [nelsonlabs.com]
Safety Operating Guide
Proper Disposal Procedures for Fujianmycin B
Fujianmycin B requires careful handling and disposal due to its acute toxicity and environmental hazards. As a potent compound, researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate risks and ensure compliance with environmental regulations. This document provides a comprehensive guide to the proper disposal of this compound, emphasizing safety and logistical procedures.
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. It is fatal if swallowed and is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 2) | Fatal if swallowed. | H300 |
| Acute Aquatic Hazard (Category 1) | Very toxic to aquatic life. | H410 |
| Chronic Aquatic Hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Disposal Workflow
The proper disposal of this compound is a critical final step in the experimental workflow. The primary recommendation is to dispose of all this compound waste through an approved hazardous waste disposal facility[1]. The following diagram outlines the logical steps for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Fujianmycin B
Essential Safety and Handling Guide for Fujianmycin B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. Given the potential hazards associated with potent bioactive compounds, a cautious and systematic approach is mandatory.
Hazard Identification
These classifications necessitate stringent handling protocols to prevent ingestion, skin contact, inhalation, and environmental release.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. This equipment must be donned before entering the designated handling area.[3]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. The outer glove must be changed immediately upon contamination.[3] |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects the body and personal clothing from contamination.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][4] | Safeguards eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator (e.g., P100 filter for oil-based solutions).[3][5] | Minimizes inhalation of aerosolized particles, especially during weighing and solution preparation.[3] |
Operational Plan: Step-by-Step Guidance
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the spread of airborne particles.[3]
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a dedicated and calibrated balance within the containment hood. Handle the compound gently to avoid creating dust.
Solution Preparation
-
Solvent Addition: Slowly and carefully add the solvent to the vessel containing the weighed this compound to avoid splashing.[3]
-
Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent the generation of aerosols.[3]
General Handling
-
Containment: Always handle solutions containing this compound within a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Transport: When moving solutions, use secondary containment to prevent spills.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
Spill Management
Solid Spill:
-
Evacuate and restrict access to the area.[3]
-
Wear the appropriate PPE, including respiratory protection.[3]
-
Gently cover the spill with absorbent paper to avoid raising dust.[3]
-
Dampen the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder.[3]
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.[3]
Liquid Spill:
-
Evacuate and restrict access to the area.[3]
-
Wear appropriate PPE.[3]
-
Cover the spill with absorbent material.[3]
-
Work from the outside of the spill inwards to clean the area.[3]
-
Place all contaminated materials in a sealed container for hazardous waste disposal.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water. Immediately call a poison center or doctor. Do not induce vomiting.[1][7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
Waste Segregation
-
Solid Waste: Collect all solid waste, including unused product and contaminated labware (e.g., pipette tips, gloves, gowns), in a designated, clearly labeled hazardous waste container.[9] The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[9]
Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent and water.[9]
-
Collect all cleaning materials as hazardous waste.[9]
Final Disposal
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[9]
-
Incineration: High-temperature incineration by a licensed hazardous waste disposal company is the preferred method for the complete destruction of potent bioactive compounds.[9][10]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, ensuring they are tightly sealed.[9]
Operational Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Benanomicin B - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
